Balsalazide
描述
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000 and is indicated for ulcerative colitis.
Structure
3D Structure
属性
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040653, DTXSID50861027 | |
| Record name | Balsalazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble as disodium salt | |
| Record name | Balsalazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80573-04-2 | |
| Record name | Balsalazide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balsalazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balsalazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALSALAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Balsalazide Disodium: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) disodium (B8443419) is a second-generation aminosalicylate, specifically designed as a colon-targeted prodrug for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its chemical structure facilitates the delivery of the therapeutically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the site of inflammation in the colon. This targeted delivery system is achieved through an azo bond linking mesalamine to an inert carrier molecule. This bond remains intact in the upper gastrointestinal tract and is selectively cleaved by azoreductase enzymes produced by the colonic microflora. This localized release of mesalamine is intended to maximize its anti-inflammatory effects on the colonic mucosa while minimizing systemic absorption and potential side effects.
Chemical Structure and Identification
This compound is chemically described as (E)-5-[-4-[[(2-carboxyethyl) amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid. It is administered as its disodium salt, which exists in both anhydrous and dihydrate forms.
| Identifier | Value |
| IUPAC Name | disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate[1] |
| CAS Number | 82101-18-6 (anhydrous) |
| 150399-21-6 (dihydrate)[2] | |
| Molecular Formula | C₁₇H₁₃N₃Na₂O₆ (anhydrous)[1] |
| C₁₇H₁₃N₃Na₂O₆·2H₂O (dihydrate) | |
| Molecular Weight | 401.28 g/mol (anhydrous)[1] |
| 437.32 g/mol (dihydrate)[3] |
Physicochemical Properties
This compound disodium is an odorless, stable, orange to yellow microcrystalline powder. Its physicochemical characteristics are pivotal to its function as an oral prodrug.
| Property | Value |
| Melting Point | >350 °C (dihydrate)[2] |
| Solubility | Freely soluble in water and isotonic saline; sparingly soluble in methanol (B129727) and ethanol; practically insoluble in other organic solvents. |
| pKa (Predicted) | 3.06 (Strongest Acidic)[4] |
| Partition Coefficient (logP, Predicted) | 2.44[4] |
Mechanism of Action and Metabolism
This compound disodium functions as a prodrug, remaining intact as it transits the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing the active anti-inflammatory agent, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine. The therapeutic action of this compound is therefore attributable to the local effects of mesalamine on the colonic mucosa.
The anti-inflammatory mechanism of mesalamine is multifaceted and involves the modulation of several key signaling pathways:
-
Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Mesalamine inhibits the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, mesalamine sequesters NF-κB in the cytoplasm, thereby downregulating the inflammatory cascade.
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Mesalamine is known to inhibit the activity of COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, from arachidonic acid. Prostaglandins and leukotrienes are potent lipid mediators that contribute to inflammation, pain, and fever. By blocking their production, mesalamine effectively reduces the inflammatory response in the colonic mucosa.
Below are diagrams illustrating the metabolic activation of this compound and the subsequent signaling pathways modulated by its active metabolite, mesalamine.
Experimental Protocols
In Vivo Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This protocol outlines a standard procedure for evaluating the efficacy of this compound disodium in a chemically-induced model of colitis.
Workflow:
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for at least one week before the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 days. A control group receives regular drinking water.
-
Treatment: Mice are randomly assigned to treatment groups. This compound disodium is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage at appropriate doses (e.g., 100-300 mg/kg). The vehicle control group receives the vehicle alone.
-
Monitoring and Scoring:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding. A DAI score is calculated based on a standardized scoring system (see table below).
-
Colon Length: At the end of the study, mice are euthanized, and the entire colon is excised and its length measured from the cecum to the anus.
-
-
Histological Analysis:
-
A distal segment of the colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Histological scoring is performed by a blinded observer to assess the degree of inflammation, ulceration, and tissue damage. The scoring system typically evaluates parameters such as the extent of inflammatory cell infiltration, loss of crypt architecture, and epithelial erosion.
-
Disease Activity Index (DAI) Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Slight |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross |
In Vitro Analysis of NF-κB Inhibition by Western Blot
This protocol details the methodology to investigate the inhibitory effect of mesalamine on the NF-κB pathway in a relevant cell line.
Methodology:
-
Cell Culture: A suitable intestinal epithelial cell line (e.g., Caco-2, HT-29) is cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of mesalamine for a specified duration (e.g., 1-2 hours) before stimulation with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated NF-κB p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Conclusion
This compound disodium represents a significant advancement in the targeted therapy of ulcerative colitis. Its rational design as a colon-specific prodrug ensures the localized delivery of its active metabolite, mesalamine, thereby maximizing therapeutic efficacy and minimizing systemic side effects. The anti-inflammatory effects of mesalamine are well-documented and are primarily mediated through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory prostaglandins and leukotrienes. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other targeted therapies for inflammatory bowel disease. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of gastrointestinal inflammatory disorders.
References
Metabolic Activation of Balsalazide by Gut Microbiota: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth examination of the crucial role gut microbiota play in the metabolic activation of the prodrug balsalazide (B1667723). It details the enzymatic processes, quantitative metabolic data, experimental methodologies for its study, and the downstream anti-inflammatory signaling pathways of its active metabolite.
Introduction: The Prodrug Strategy for Targeted Colonic Delivery
This compound is a second-generation aminosalicylate designed for the targeted treatment of mildly to moderately active ulcerative colitis (UC).[1][2][3] Its therapeutic efficacy hinges on a prodrug strategy that leverages the unique metabolic capabilities of the colonic microbiota.[2][4] The this compound molecule consists of the therapeutically active agent, 5-aminosalicylic acid (5-ASA, or mesalamine), linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2][5] This structure allows the drug to pass through the upper gastrointestinal tract intact, minimizing systemic absorption and associated side effects, and ensuring the targeted release of 5-ASA directly at the site of colonic inflammation.[2][5][6] The activation of this compound is entirely dependent on the enzymatic activity of bacteria residing in the colon.[2][7]
The Enzymatic Activation: Bacterial Azoreductases
The key to this compound's activation is the reductive cleavage of its characteristic azo bond (–N=N–). This biochemical reaction is catalyzed by azoreductase enzymes, which are produced by a variety of anaerobic bacteria endemic to the colon.[5][7][8] These flavin-dependent enzymes utilize electron donors such as NAD(P)H to break the azo linkage, releasing equimolar quantities of the active 5-ASA and the inactive carrier moiety.[1][7][8]
Several bacterial genera within the gut are known to possess azoreductase activity. Research has particularly highlighted the role of anaerobic bacteria, with species from the phylum Firmicutes, such as the genus Clostridium, being prominent producers of these enzymes.[7][9][10][11] Other genera, including Eubacterium, have also been implicated in this critical metabolic process.[9] The efficiency of this activation can be influenced by the composition of an individual's gut microbiota, which may contribute to inter-individual variability in drug response.[10][11]
The Metabolic Pathway of this compound
The metabolic journey of this compound is a targeted, two-step process. After oral administration, the drug transits the stomach and small intestine largely unchanged. Upon reaching the colon, the high concentration of anaerobic bacteria and their azoreductase enzymes facilitates the cleavage of the azo bond. This releases 5-ASA to exert its local anti-inflammatory effects on the colonic mucosa and the largely inert 4-aminobenzoyl-β-alanine carrier, which is minimally absorbed.[8][12] The liberated 5-ASA can be further metabolized in the intestinal mucosa and liver into N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[12][13][14]
Quantitative Analysis of this compound Metabolism
The rate of metabolic activation of azo-prodrugs by gut microbiota can vary depending on the specific molecular structure of the drug, which affects its affinity for bacterial azoreductases.[7][15]
Table 1: Comparative In Vitro Metabolic Rates of 5-ASA Prodrugs
This table summarizes data from a comparative study using a pooled human fecal slurry to assess the degradation rates of different 5-ASA prodrugs.[7][15]
| Prodrug | Half-life (t½) in Pooled Fecal Slurry (minutes) |
| Sulfasalazine | 32.8 |
| This compound | 80.9 |
| Olsalazine | 145.1 |
Data sourced from an in vitro study using a pooled human fecal slurry.[7][15]
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites
The following table presents key pharmacokinetic parameters for this compound and its primary metabolites following a single 2.25 g oral dose in healthy volunteers under fasting conditions.[12]
| Analyte | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) | AUClast (ng·h/mL) (Mean ± SD) |
| This compound | 1.35 ± 0.73 | 0.8 ± 0.85 | 1.52 ± 1.01 |
| 5-ASA | 2.59 ± 1.46 | 8.2 ± 1.98 | 2.10 ± 2.58 |
| N-Ac-5-ASA | 17.8 ± 8.14 | 9.9 ± 2.49 | 17.7 ± 13.7 |
SD = Standard Deviation. Data reflects minimal systemic absorption.[12]
Experimental Protocols for Studying this compound Metabolism
Investigating the microbial metabolism of this compound is crucial for understanding its efficacy and for the development of new colon-targeted therapies.
Protocol: In Vitro Fecal Slurry Incubation Assay
This protocol provides a method to directly measure the metabolic capacity of a given gut microbial community towards this compound.[7][9]
Objective: To quantify the rate of this compound degradation and the formation of 5-ASA by gut microbiota in an anaerobic environment.
Materials:
-
Fresh fecal samples
-
Pre-reduced anaerobic dilution medium
-
This compound stock solution
-
Anaerobic chamber or workstation (e.g., 85% N₂, 10% CO₂, 5% H₂)
-
37°C incubator
-
Reaction quenching solvent (e.g., cold methanol (B129727) or acetonitrile)
-
Centrifuge and 0.22 µm syringe filters
-
HPLC or LC-MS system for analysis
Procedure:
-
Fecal Slurry Preparation: All steps must be performed under strict anaerobic conditions. Homogenize fresh fecal material in pre-reduced anaerobic dilution medium to create a 10% (w/v) fecal slurry.
-
Incubation: Pre-warm the fecal slurry to 37°C. Spike the slurry with a known concentration of this compound from a stock solution (e.g., 100 µM) and mix thoroughly.
-
Sampling: Immediately collect a baseline sample (T=0). Incubate the remaining slurry at 37°C with gentle agitation, collecting subsequent samples at predetermined time points (e.g., 15, 30, 60, 120, 180 minutes).[7]
-
Sample Processing: To halt microbial activity, immediately mix each collected aliquot with a double volume of a cold quenching solvent.[7] Vortex vigorously and centrifuge at high speed (>12,000 x g) to pellet solids.
-
Analysis: Filter the supernatant through a 0.22 µm filter into an HPLC vial. Analyze the samples using a validated HPLC or LC-MS method to quantify the concentrations of the parent drug (this compound) and its metabolite (5-ASA).[7][9]
-
Data Interpretation: Plot the concentration of this compound versus time to determine the degradation rate and calculate the metabolic half-life (t½).
Downstream Anti-Inflammatory Signaling of 5-ASA
The therapeutic effect of this compound is mediated by the local actions of its active metabolite, 5-ASA, on the colonic mucosa.[14][16] The mechanism of action is multifaceted, involving the modulation of several key inflammatory pathways.[5]
-
Inhibition of Arachidonic Acid Metabolism: 5-ASA is known to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5][6] This action reduces the mucosal production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are typically elevated in patients with inflammatory bowel disease.[6][14][16]
-
Suppression of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6] 5-ASA has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade at a transcriptional level.[5][6]
-
Activation of PPAR-γ: 5-ASA is an agonist for the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[5][17][18] Activation of PPAR-γ exerts potent anti-inflammatory effects, making this a key therapeutic pathway for 5-ASA.[17][18][19]
Conclusion
The therapeutic efficacy of this compound is a prime example of a successful drug-microbe interaction. Its activation is entirely reliant on the azoreductase activity of the gut microbiota, which enables the targeted delivery of 5-ASA to the colon. This mechanism maximizes the local anti-inflammatory effects of 5-ASA while minimizing systemic exposure. A thorough understanding of the enzymatic processes, the key bacterial players, and the downstream molecular pathways is essential for optimizing current therapies and for the rational design of future microbiome-activated prodrugs for colonic diseases. Further research into the specific azoreductases and the impact of gut dysbiosis on this compound metabolism will continue to refine treatment strategies for ulcerative colitis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. apotex.com [apotex.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Diverse but desolate landscape of gut microbial azoreductases: A rationale for idiopathic IBD drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 15. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
The In Vivo Journey of Balsalazide: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics of balsalazide (B1667723) and its key metabolites. Designed for professionals in pharmaceutical research and development, this document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this colon-targeting prodrug.
Introduction
This compound is a second-generation aminosalicylate formulated as a prodrug to deliver its therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon.[1] This targeted delivery mechanism is designed to maximize the local anti-inflammatory effects in the treatment of inflammatory bowel disease, particularly ulcerative colitis, while minimizing systemic side effects.[1] Upon oral administration, this compound travels largely intact through the upper gastrointestinal tract. In the colon, bacterial azoreductases cleave the azo bond of the this compound molecule, releasing 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2][3] The liberated 5-ASA is then partially metabolized in the intestinal mucosa and liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[4] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites is critical for optimizing its therapeutic use and developing new drug formulations.
Quantitative Pharmacokinetics
The systemic exposure to this compound and its metabolites is highly variable among individuals.[5] The following tables summarize key pharmacokinetic parameters reported in healthy adult volunteers under various study conditions.
Table 1: Plasma Pharmacokinetics of this compound and its Metabolites (Single Dose, Fasted State)
| Analyte | Dose | Cmax (µg/mL) | Tmax (hr) | AUC0-∞ (µg·hr/mL) | T½ (hr) |
| This compound | 3.3 g | 0.3 ± 0.2 | 0.5 (0.5-2) | 1.4 ± 0.8 | 1.9 ± 0.7 |
| 5-ASA | 3.3 g | 0.5 ± 0.3 | 12 (8-16) | 8.5 ± 3.9 | 9.5 ± 10.1 |
| N-Ac-5-ASA | 3.3 g | 1.2 ± 0.4 | 12 (8-16) | 33.5 ± 14.1 | 10.4 ± 17.6 |
Data presented as mean ± SD, with Tmax as median (range).[4]
Table 2: Plasma Pharmacokinetics of this compound and its Metabolites (Multiple Doses, Steady State)
| Analyte | Dose | Cmax (µg/mL) | Tmax (hr) | AUCτ (µg·hr/mL) | T½ (hr) |
| This compound | 3.3 g every 12h | 0.3 ± 0.2 | 0.5 (0.5-2) | 1.6 ± 0.9 | 8.4 ± 12.4 |
| 5-ASA | 3.3 g every 12h | 1.5 ± 0.6 | 12 (1.5-16) | 13.4 ± 6.3 | 9.0 ± 8.6 |
| N-Ac-5-ASA | 3.3 g every 12h | 2.2 ± 0.6 | 10 (1-16) | 21.0 ± 6.4 | 7.2 ± 6.8 |
Data presented as mean ± SD, with Tmax as median (range).[4]
Table 3: Effect of a High-Fat Meal on Single-Dose Pharmacokinetics
| Analyte | Parameter | Fasted | Fed | % Change |
| This compound | Cmax (µg/mL) | 0.3 | 0.17 | -44% |
| Tmax (hr) | 0.5 | 2.0 | +300% | |
| AUC0-∞ (µg·hr/mL) | 1.4 | 1.4 | No significant change | |
| 5-ASA | Cmax (µg/mL) | 0.5 | 0.18 | -65% |
| Tmax (hr) | 12 | 24 | +100% | |
| AUC0-∞ (µg·hr/mL) | 8.5 | 4.6 | -46% | |
| N-Ac-5-ASA | Cmax (µg/mL) | 1.2 | 0.62 | -48% |
| Tmax (hr) | 12 | 24 | +100% | |
| AUC0-∞ (µg·hr/mL) | 33.5 | 27.8 | -17% |
A high-fat meal reduces the rate and extent of systemic absorption of the metabolites 5-ASA and N-Ac-5-ASA, while delaying the absorption of this compound.[4]
Table 4: Urinary Excretion of this compound and its Metabolites (Healthy Volunteers, Steady State)
| Analyte | Mean % of Dose Excreted in Urine (over 12 hours) |
| This compound | 0.16% |
| 5-ASA | 4.6% |
| N-Ac-5-ASA | 15.6% |
| 4-ABA | 0.40% |
| N-Ac-4-ABA | 1.8% |
| Total | ~23% |
Following oral administration, a minor fraction of the this compound dose is absorbed and excreted in the urine as the parent drug and its various metabolites.[4]
Metabolic Pathway of this compound
This compound undergoes a multi-step metabolic process, primarily localized to the colon, which is essential for its therapeutic action. The following diagram illustrates this pathway.
References
- 1. A quantitative threshold for high/ low extent of urinary excretion of compounds in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
The Role of Balsalazide in Modulating Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide (B1667723) is a second-generation aminosalicylate, functioning as a colon-specific prodrug for mesalamine (5-aminosalicylic acid, 5-ASA). Its clinical efficacy in the treatment of inflammatory bowel disease, particularly mildly to moderately active ulcerative colitis, is primarily attributed to the local anti-inflammatory actions of 5-ASA within the colon.[1][2][3] A key mechanism of this action is the modulation of the arachidonic acid cascade. In patients with chronic inflammatory bowel disease, mucosal production of pro-inflammatory arachidonic acid metabolites is significantly increased.[1][2][4] The active metabolite of this compound, 5-ASA, is understood to diminish this inflammation by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of prostaglandins (B1171923) and leukotrienes.[1][4][5][6][7] This guide provides an in-depth examination of the metabolic activation of this compound, its subsequent influence on arachidonic acid metabolism, and the experimental methodologies used to elucidate these effects.
This compound: Prodrug Design and Metabolic Activation
This compound is strategically designed for targeted drug delivery. It consists of the therapeutically active 5-ASA molecule linked to an inert carrier, 4-aminobenzoyl-β-alanine, via a bacterial-specific azo bond.[3][8] This structure allows the drug to transit the upper gastrointestinal tract largely intact, minimizing systemic absorption and associated side effects.[3][8] Upon reaching the colon, resident microbial azoreductase enzymes cleave the azo bond, releasing equimolar quantities of 5-ASA and the carrier moiety directly at the site of colonic inflammation.[1][3][8][9] This targeted release mechanism is critical to its therapeutic profile.[6][8][10]
Modulation of the Arachidonic Acid Cascade by 5-ASA
The anti-inflammatory effects of this compound are mediated by its active component, 5-ASA, which directly interferes with the enzymatic pathways of arachidonic acid metabolism.
Inhibition of the Cyclooxygenase (COX) Pathway
5-ASA inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2).[1][11] These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes (e.g., Thromboxane (B8750289) A2).[12] By blocking COX, 5-ASA effectively reduces the local production of these mediators, which are known to promote inflammation, increase vasodilation, and enhance pain sensitivity.[6][13][14]
Inhibition of the Lipoxygenase (LOX) Pathway
In addition to its effects on the COX pathway, 5-ASA is also an inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][6][7][15] The 5-LOX pathway is responsible for the synthesis of leukotrienes from arachidonic acid. Specifically, it reduces the production of leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), which are potent lipid chemoattractants that recruit neutrophils and other inflammatory cells to the intestinal mucosa.[1][2][15] Inhibition of this pathway is a critical component of its anti-inflammatory action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 11. Review article: mechanisms of action of mesalazine in preventing colorectal carcinoma in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PathWhiz [smpdb.ca]
- 13. Enhanced thromboxane A2 and prostacyclin production by cultured rectal mucosa in ulcerative colitis and its inhibition by steroids and sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of platelet thromboxane synthetase by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Balsalazide's Impact on Colonic Pro-Inflammatory Cytokine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balsalazide (B1667723), a second-generation aminosalicylate, serves as a cornerstone in the management of mild-to-moderate ulcerative colitis. Its therapeutic efficacy is intrinsically linked to its targeted delivery of the active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound, through its active metabolite 5-ASA, modulates the pro-inflammatory cytokine milieu in the colon. While direct quantitative data on this compound's effect on cytokine levels in human colonic tissue is limited in published literature, this guide synthesizes findings from studies on 5-ASA and related compounds to elucidate its impact on key inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of pro-inflammatory gene transcription, including that of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Mechanism of Action: From Prodrug to Active Metabolite
This compound is a prodrug designed for colon-specific delivery of 5-ASA. It consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond remains intact during its transit through the upper gastrointestinal tract, minimizing systemic absorption and associated side effects. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing high local concentrations of the therapeutically active 5-ASA.
The anti-inflammatory properties of 5-ASA are multifaceted. A primary mode of action is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes in the colonic mucosa. Furthermore, 5-ASA is a potent inhibitor of the NF-κB signaling pathway, which is a critical regulator of the innate immune response and is markedly activated in the inflamed mucosa of ulcerative colitis patients. By preventing the activation of NF-κB, 5-ASA suppresses the transcription of numerous pro-inflammatory genes, including those encoding for key cytokines such as TNF-α, IL-1β, and IL-6. Some evidence also suggests that 5-ASA may exert anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with known anti-inflammatory properties.
Quantitative Data on the Effect of 5-ASA on Pro-Inflammatory Cytokine Levels
Table 1: Effect of Mesalamine (5-ASA) on Colonic Pro-Inflammatory Cytokine mRNA Levels in a DSS-Induced Colitis Piglet Model
| Cytokine | Treatment Group | Mean Relative mRNA Expression (Normalized to Control) | Percentage Reduction vs. DSS Group |
| IFN-γ | DSS-Induced Colitis | ~2.5 | - |
| Mesalamine-Treated | ~1.5 | ~40% | |
| IL-6 | DSS-Induced Colitis | ~3.0 | - |
| Mesalamine-Treated | ~1.8 | ~40% | |
| IL-17A | DSS-Induced Colitis | ~4.0 | - |
| Mesalamine-Treated | ~2.0 | ~50% | |
| IL-22 | DSS-Induced Colitis | ~3.5 | - |
| Mesalamine-Treated | ~2.0 | ~43% |
Data extrapolated from a study on the effect of mesalamine in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis piglet model.
Table 2: Effect of Mesalamine (5-ASA) on Serum Pro-Inflammatory Cytokine Protein Levels in a DSS-Induced Colitis Piglet Model
| Cytokine | Treatment Group | Mean Concentration (pg/mL) | Percentage Reduction vs. DSS Group |
| IL-1β | DSS-Induced Colitis | ~120 | - |
| Mesalamine-Treated | ~80 | ~33% | |
| IL-22 | DSS-Induced Colitis | ~150 | - |
| Mesalamine-Treated | ~100 | ~33% | |
| IL-12p70 | DSS-Induced Colitis | ~250 | - |
| Mesalamine-Treated | ~150 | ~40% |
Data extrapolated from a study on the effect of mesalamine in a DSS-induced colitis piglet model.
Table 3: Effect of Sulfasalazine (B1682708) on Pro-Inflammatory Cytokine mRNA Expression in Colonic Mucosal Biopsies of Ulcerative Colitis Patients
| Cytokine | Treatment Group | Relative mRNA Expression (Arbitrary Units) |
| IL-1β | Untreated UC Patients | High |
| Sulfasalazine-Treated UC Patients | Significantly Downregulated | |
| IL-8 | Untreated UC Patients | High |
| Sulfasalazine-Treated UC Patients | Significantly Downregulated |
Data from a study investigating the effect of sulfasalazine, a prodrug of 5-ASA, in patients with ulcerative colitis.
Experimental Protocols
Animal Model of DSS-Induced Colitis in Piglets (for data in Tables 1 & 2)
-
Animal Model: Male piglets, approximately 21 days old.
-
Induction of Colitis: Administration of dextran sulfate sodium (DSS) in drinking water for a specified period to induce colitis, mimicking aspects of human ulcerative colitis.
-
Treatment: A treatment group received mesalamine (5-ASA) orally at a specified dosage for a defined duration following colitis induction. A control group with colitis did not receive mesalamine.
-
Sample Collection: At the end of the study period, colon mucosal tissue and serum samples were collected.
-
Cytokine mRNA Analysis (Quantitative Real-Time PCR):
-
Total RNA was extracted from colonic mucosal samples using a commercial RNA isolation kit.
-
The concentration and purity of the extracted RNA were determined using spectrophotometry.
-
Reverse transcription was performed to synthesize complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) was carried out using specific primers for the target cytokines (IFN-γ, IL-6, IL-17A, IL-22) and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
The relative expression of each target gene was calculated using the 2-ΔΔCt method.
-
-
Cytokine Protein Analysis (ELISA):
-
Serum samples were prepared for analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for porcine IL-1β, IL-22, and IL-12p70 were used.
-
The assays were performed according to the manufacturer's instructions, involving the incubation of samples in antibody-coated microplates, addition of detection antibodies, and a substrate for color development.
-
The absorbance was measured using a microplate reader, and cytokine concentrations were determined by comparison with a standard curve.
-
Human Study with Sulfasalazine in Ulcerative Colitis Patients (for data in Table 3)
-
Study Population: Patients with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis.
-
Treatment: A cohort of patients received oral sulfasalazine at a therapeutic dose for a specified duration. A control group of ulcerative colitis patients did not receive sulfasalazine.
-
Sample Collection: Colonic mucosal biopsies were obtained from inflamed regions during endoscopy before and after the treatment period.
-
Cytokine mRNA Analysis (Reverse Transcription-Polymerase Chain Reaction - RT-PCR):
-
Total RNA was extracted from the biopsy specimens.
-
RT-PCR was performed to amplify the mRNA transcripts of IL-1β, IL-8, and a housekeeping gene.
-
The PCR products were separated by gel electrophoresis and visualized.
-
The intensity of the bands corresponding to the target cytokines was compared between the treated and untreated groups to determine the relative change in mRNA expression.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in the colon.
Caption: General experimental workflow for assessing cytokine levels.
Conclusion
This compound exerts its anti-inflammatory effects in ulcerative colitis through the targeted delivery of 5-ASA to the colon. The primary mechanism by which 5-ASA reduces colonic inflammation is through the inhibition of key inflammatory pathways, most notably the NF-κB signaling cascade. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While direct quantitative evidence in human subjects treated with this compound is an area requiring further research, data from animal models and studies with related compounds strongly support this mechanism of action. The continued investigation into the precise molecular interactions of 5-ASA within the colonic mucosa will further refine our understanding of its therapeutic benefits and may pave the way for the development of even more
Methodological & Application
Application Notes and Protocols for Evaluating Balsalazide Efficacy in a Murine Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] Animal models of colitis are crucial for understanding the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.[1][3] Dextran sodium sulfate (B86663) (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) are two of the most widely used chemical inducers to establish murine models of colitis that mimic aspects of human IBD.[3][4]
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an established anti-inflammatory agent for the treatment of IBD.[5][6] It is designed to deliver the active 5-ASA component directly to the colon, minimizing systemic absorption and potential side effects.[5] This document provides detailed protocols for inducing colitis in mice using both DSS and TNBS and outlines a methodology for testing the efficacy of this compound in these models.
Mechanism of Action of this compound
This compound is a prodrug that remains intact as it passes through the upper gastrointestinal tract.[7] Upon reaching the colon, bacterial azoreductases cleave the azo bond in this compound, releasing the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[5][7] The anti-inflammatory effects of 5-ASA are exerted locally on the colonic mucosa.[8] While the exact mechanism is not fully elucidated, 5-ASA is known to modulate several inflammatory pathways.[8][9] Key actions include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[10][11] Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.[11] It may also exert its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[11]
Experimental Protocols
Two common methods for inducing colitis in mice are presented below. The choice of model may depend on the specific research question, as DSS-induced colitis is often considered more representative of ulcerative colitis, while TNBS-induced colitis shares features with Crohn's disease.
Dextran Sodium Sulfate (DSS)-Induced Colitis
This model induces an acute or chronic colitis characterized by damage to the colonic epithelium.[12]
Materials:
-
8-10 week old C57BL/6 mice (or other appropriate strain)
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Reagents for Disease Activity Index (DAI) assessment (e.g., Hemoccult test)
-
This compound
-
Vehicle for this compound administration (e.g., sterile water, 0.5% carboxymethylcellulose)
Protocol:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Induction of Acute Colitis:
-
Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.[13][14]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[4][13]
-
A control group should receive regular sterile drinking water.
-
-
This compound Treatment:
-
Randomly divide the DSS-exposed mice into a treatment group and a vehicle control group.
-
Prepare this compound for oral administration. Doses ranging from 100 to 300 mg/kg/day have been used in rodent models and can serve as a starting point.
-
Administer this compound or vehicle daily by oral gavage, starting on the first day of DSS administration and continuing throughout the study period.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
-
Endpoint Analysis (Day 8-10):
-
Euthanize the mice according to approved institutional protocols.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis and measurement of inflammatory markers.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model involves the intrarectal administration of the haptenating agent TNBS, which elicits a T-cell mediated inflammatory response.[2]
Materials:
-
8-10 week old SJL/J or BALB/c mice (or other appropriate strain)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Catheter for intrarectal administration
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal balance
-
Reagents for DAI assessment
-
This compound
-
Vehicle for this compound administration
Protocol:
-
Animal Acclimation and Baseline: As described in the DSS protocol.
-
Sensitization (Optional but Recommended):
-
On day 1, apply a small volume (e.g., 150 µL) of a 1-5% TNBS solution in ethanol to a shaved area of the back skin. This pre-sensitization can enhance the colonic inflammatory response.[17]
-
-
Induction of Colitis (Day 8):
-
Anesthetize the mice.
-
Prepare a solution of 1-2.5% TNBS in 50% ethanol.
-
Slowly administer 100-150 µL of the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.[4][17]
-
Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.[17]
-
A control group should receive 50% ethanol without TNBS.
-
-
This compound Treatment:
-
Administer this compound or vehicle by oral gavage daily, starting on the day of TNBS administration or one day prior, and continue for the duration of the experiment.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and rectal bleeding, and calculate the DAI score (Table 1).
-
-
Endpoint Analysis (3-5 days post-induction):
-
Euthanize the mice and perform endpoint analyses as described in the DSS protocol.
-
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data should be summarized in tables for clear comparison between experimental groups (e.g., Control, DSS/TNBS + Vehicle, DSS/TNBS + this compound).
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed pellets | No blood |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Hemoccult positive |
| 3 | 10-20% | ||
| 4 | >20% | Watery diarrhea | Gross bleeding |
The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
Table 2: Expected Outcomes in Colitis Models and Potential Effects of this compound
| Parameter | Control Group | DSS/TNBS + Vehicle Group | DSS/TNBS + this compound Group |
| Change in Body Weight (%) | Gain | Significant Loss | Attenuated Loss |
| DAI Score | 0 | High (e.g., 6-10) | Significantly Reduced |
| Colon Length (cm) | Normal (e.g., 7-9 cm) | Significantly Shorter | Partially or Fully Restored |
| Histological Score | 0-1 | High | Significantly Reduced |
| MPO Activity (U/g tissue) | Low | Significantly Elevated | Significantly Reduced |
Histological Scoring of Colitis
Colon tissue sections should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A blinded observer should score the sections based on a standardized system.
Table 3: Histological Scoring Criteria for Colitis [18][19][20][21]
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage |
| 0 | None | None | None |
| 1 | Mild | Mucosa | Basal 1/3 damaged |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged |
| 3 | Severe | Transmural | Only surface epithelium intact |
| 4 | Complete loss of crypts and epithelium |
The total histological score is the sum of the individual scores.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[22][23][24]
Protocol:
-
Homogenize a pre-weighed piece of colon tissue in a phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[23][24]
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride).[23]
-
Measure the change in absorbance over time using a spectrophotometer.[24]
-
Calculate MPO activity and express it as units per gram of tissue.
Conclusion
The protocols described provide a robust framework for inducing colitis in mice and evaluating the therapeutic efficacy of this compound. Consistent and detailed monitoring of clinical signs, coupled with quantitative endpoint analyses such as colon length, histology, and MPO activity, will yield reliable and reproducible data. These models are invaluable tools for the preclinical development of new therapies for IBD.
References
- 1. socmucimm.org [socmucimm.org]
- 2. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Mesalazine - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Proteins in Response to Balsalazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Its therapeutic efficacy is largely attributed to the local delivery of 5-ASA to the colon, where it modulates various inflammatory pathways.[1][2][4] A key mechanism of action for 5-ASA is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][4]
The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] In inflammatory conditions, the canonical NF-κB pathway is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][6] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of target genes.[5][6] this compound, through its active metabolite 5-ASA, has been shown to suppress NF-κB activation by preventing the degradation of IκBα.[1][4]
This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on key proteins within the NF-κB signaling pathway. It also includes data presentation guidelines and visual diagrams to facilitate experimental design and interpretation.
Data Presentation
The following tables summarize representative quantitative data from densitometric analysis of Western blot results, illustrating the expected effects of this compound on key NF-κB pathway proteins in an appropriate cell line (e.g., HCT116 human colorectal carcinoma cells) stimulated with an inflammatory agent like TNF-α.
Table 1: Effect of this compound on the Phosphorylation of IκBα and p65
| Treatment | Concentration | Phospho-IκBα (Ser32) (Relative Density) | Phospho-p65 (Ser536) (Relative Density) |
| Control | - | 1.00 | 1.00 |
| TNF-α | 10 ng/mL | 3.50 | 4.20 |
| TNF-α + this compound | 50 µM | 2.10 | 2.80 |
| TNF-α + this compound | 100 µM | 1.25 | 1.50 |
Table 2: Effect of this compound on the Nuclear Translocation of NF-κB p65
| Treatment | Concentration | Cytosolic p65 (Relative Density) | Nuclear p65 (Relative Density) |
| Control | - | 1.00 | 0.10 |
| TNF-α | 10 ng/mL | 0.40 | 2.50 |
| TNF-α + this compound | 50 µM | 0.75 | 1.20 |
| TNF-α + this compound | 100 µM | 0.90 | 0.50 |
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and the experimental process, the following diagrams have been generated using Graphviz.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: A suitable cell line expressing the NF-κB pathway, such as HCT116 human colorectal carcinoma cells.
-
Culture Medium: Appropriate medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment:
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for a predetermined time (e.g., 30 minutes for phosphorylation events, 1-2 hours for nuclear translocation).
-
Protein Extraction
a. Whole-Cell Lysates:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
b. Nuclear and Cytoplasmic Fractionation:
-
Utilize a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions to analyze protein translocation.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit to ensure equal loading.
Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-p65, rabbit anti-p65, mouse anti-phospho-IκBα, rabbit anti-IκBα, and a loading control like anti-β-actin or anti-Lamin B1 for nuclear fractions) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the corresponding loading control.
Conclusion
Western blot analysis is a powerful technique to elucidate the molecular mechanisms by which this compound exerts its anti-inflammatory effects on the NF-κB signaling pathway.[7][8] By quantifying the changes in phosphorylation and nuclear translocation of key pathway proteins, researchers can gain valuable insights into the drug's efficacy and mechanism of action. The protocols and guidelines presented here provide a comprehensive framework for conducting these investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Dissolution Testing for Colon-Targeted Balsalazide Tablets
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the in vitro dissolution testing of colon-targeted Balsalazide (B1667723) tablets. It outlines methodologies to assess the controlled release and site-specific delivery mechanisms crucial for the therapeutic efficacy of this compound.
Introduction
This compound is a prodrug specifically designed for the treatment of inflammatory bowel diseases, such as ulcerative colitis, by delivering the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon.[1][2] The drug molecule consists of 5-ASA linked to an inert carrier molecule via an azo bond.[1] This structure is designed to remain intact during its transit through the upper gastrointestinal (GI) tract. Upon reaching the colon, native bacterial azoreductases cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects locally at the site of action.[2][3][4]
The success of colon-targeted this compound tablets hinges on their ability to prevent premature drug release in the stomach and small intestine while ensuring timely and complete release in the colon.[5] Therefore, in vitro dissolution testing is a critical tool for formulation development, quality control, and ensuring bioequivalence.[6][7] This note details a multi-stage dissolution protocol that simulates the changing pH environment of the GI tract, along with an advanced protocol incorporating enzymatic action to mimic the metabolic activity of the colonic microbiota.
Principle of Colon-Targeted Dissolution Testing
The core principle is to sequentially expose the dosage form to dissolution media that mimic the physiological conditions of the stomach, small intestine, and colon.[5][8] This is typically achieved by a pH-gradient dissolution study.[9][10] For this compound, which relies on bacterial enzymes for activation, a more advanced biorelevant method may include a final stage with enzymes or a fecal slurry to simulate the metabolic environment of the colon.[3][11]
Experimental Protocols
This section details two primary protocols for testing colon-targeted this compound tablets. Protocol A represents a standard pharmacopeial approach based on pH change. Protocol B introduces an enzymatic stage for a more biorelevant assessment.
3.1. Materials and Equipment
-
Dissolution Apparatus: USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle).[7][9]
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector is recommended for accurate quantification of this compound and Mesalamine.[9][12] A UV-Vis Spectrophotometer can also be used.[13][14]
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), potassium phosphate (B84403) monobasic, sodium chloride, and other buffer salts. Purified water. Reference standards for this compound and Mesalamine.
-
Enzymes (for Protocol B): Azoreductase enzymes or a simulated colonic fluid containing fecal content from a relevant species.
3.2. Protocol A: Multi-Stage pH Gradient Dissolution
This method evaluates the pH-dependent release characteristics of the formulation.
Experimental Workflow for Protocol A
Caption: Workflow for Multi-Stage pH Gradient Dissolution Testing.
Methodology:
-
Apparatus Setup: Assemble the USP Apparatus 1 (Basket) and set the rotational speed to 100 RPM.[6] Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Stage 1 (Gastric): Place 900 mL of 0.1N HCl (pH 1.2) into each dissolution vessel. Place one tablet in each basket and begin the test. Run for 2 hours.[5][9]
-
Sampling 1: At the 2-hour mark, withdraw an aliquot of the medium for analysis.
-
Stage 2 (Duodenal): Carefully transfer the baskets to vessels containing 900 mL of pH 4.5 phosphate buffer. Run for 1 hour.
-
Sampling 2: At the end of this stage (total 3 hours), withdraw an aliquot for analysis.
-
Stage 3 (Jejunal/Ileal): Transfer the baskets to vessels containing 900 mL of pH 6.8 phosphate buffer. Run for 3 hours.[6][7]
-
Sampling 3: At the end of this stage (total 6 hours), and at intermediate time points, withdraw aliquots for analysis.
-
Stage 4 (Colonic): Transfer the baskets to vessels containing 900 mL of pH 7.4 phosphate buffer. Continue the dissolution until at least 80% of the drug is released or for a pre-determined period (e.g., up to 24 hours).[6][9]
-
Sampling 4: Withdraw aliquots at regular intervals (e.g., 8, 10, 12, 24 hours) until the test is complete.
-
Analysis: Analyze the concentration of this compound and Mesalamine in the collected samples using a validated HPLC method.
3.3. Protocol B: Biorelevant Dissolution with Enzymatic Stage
This protocol adds a final stage to simulate the enzymatic degradation of the azo bond in the colon.
Logical Relationship for this compound Activation
Caption: Prodrug activation pathway of this compound in the colon.
Methodology:
-
Stages 1-3: Follow steps 1-7 from Protocol A.
-
Stage 4 (Colonic with Enzymes): After 6 hours, transfer the baskets to vessels containing 900 mL of pH 7.4 phosphate buffer that has been purged with nitrogen to create an anaerobic environment and contains a specific concentration of azoreductase enzyme or a prepared fecal slurry.[3][11]
-
Sampling and Analysis: Continue sampling at regular intervals as described in Protocol A. The analysis should focus on the appearance of Mesalamine as an indicator of successful prodrug conversion.
Data Presentation
Quantitative data from dissolution studies should be summarized to facilitate comparison between different formulations. The tables below provide a template for data presentation.
Table 1: Dissolution Apparatus and Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Apparatus | USP Apparatus 1 (Basket) | Recommended for capsules/tablets to avoid sticking.[6][9] |
| Rotation Speed | 100 RPM | Standard speed for this apparatus to ensure adequate agitation.[6] |
| Temperature | 37 ± 0.5°C | Simulates human body temperature. |
| Volume | 900 mL | Standard volume for dissolution testing.[6] |
| Sampling Times | 2, 3, 4, 6, 8, 12, 24 hours | Covers transit and release across all GI segments.[6][9] |
Table 2: Multi-Stage Dissolution Media Composition
| Stage | Duration (hours) | Medium | pH | Simulated GI Region |
|---|---|---|---|---|
| 1 | 2 | 0.1N HCl | 1.2 | Stomach[5] |
| 2 | 1 | Phosphate Buffer | 4.5 | Duodenum[9] |
| 3 | 3 | Phosphate Buffer | 6.8 | Jejunum/Ileum[5][6] |
| 4 | 18 | Phosphate Buffer | 7.4 | Colon[6][9] |
Table 3: Example Dissolution Profile Data (% Cumulative Drug Release)
| Time (hours) | pH | Formulation F1 (Mean ± SD) | Formulation F2 (Mean ± SD) | Formulation F3 (Mean ± SD) |
|---|---|---|---|---|
| 2 | 1.2 | 1.5 ± 0.5 | 2.1 ± 0.8 | 1.8 ± 0.6 |
| 3 | 4.5 | 4.2 ± 1.1 | 5.5 ± 1.3 | 4.9 ± 1.0 |
| 6 | 6.8 | 8.9 ± 2.0 | 11.3 ± 2.5 | 9.5 ± 2.2 |
| 8 | 7.4 | 35.6 ± 4.1 | 45.2 ± 5.0 | 60.1 ± 4.5 |
| 12 | 7.4 | 78.2 ± 5.5 | 85.9 ± 6.1 | 95.3 ± 3.8 |
| 24 | 7.4 | 96.4 ± 3.1 | 98.1 ± 2.9 | 99.2 ± 2.5 |
Note: The data presented in Table 3 is hypothetical and for illustrative purposes only.
Conclusion
The in vitro dissolution testing of colon-targeted this compound tablets requires a multi-faceted approach to accurately simulate the physiological journey of the dosage form. A sequential pH-gradient method is the standard for assessing the protective function of the formulation in the upper GI tract and the pH-triggered release in the lower intestine.[5][9][15] For a more comprehensive evaluation that accounts for the prodrug's activation mechanism, the incorporation of an enzymatic stage is highly recommended.[11] The protocols and data presentation formats outlined in this document provide a robust framework for researchers and drug development professionals to effectively characterize the performance of colon-targeted this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Colon-targeted delivery system for this compound disodium. [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation and evaluation of colon-targeted this compound tablets [wisdomlib.org]
Application Note and Protocol for the Quantification of Balsalazide and its Metabolites in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] It is specifically designed to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon.[1][2] Upon reaching the colon, bacterial azoreductases cleave the azo bond in this compound, releasing 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3][4] The active 5-ASA is then partially metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3][5]
Accurate quantification of this compound and its primary metabolites, 5-ASA and N-Ac-5-ASA, in plasma is crucial for pharmacokinetic (PK) and bioequivalence studies, enabling a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[6][7]
This document provides a detailed application note and protocol for the simultaneous quantification of this compound, 5-ASA, and N-Ac-5-ASA in plasma using LC-MS/MS.
Metabolic Pathway of this compound
This compound undergoes minimal absorption in the upper gastrointestinal tract and is delivered intact to the colon. There, it is metabolized by bacterial enzymes into its active form, 5-ASA, and an inactive carrier molecule. 5-ASA can then be further metabolized.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of this compound and its metabolites in plasma.
Materials and Reagents
-
This compound, 5-ASA, and N-Ac-5-ASA reference standards
-
Internal standards (IS), e.g., N-Acetyl mesalamine D3 or 4-aminosalicylic acid (4-ASA) and N-acetyl-4-aminosalicylic acid (N-Ac-4-ASA)[5][8]
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)[9]
-
Perchloric acid (for protein precipitation)[10]
-
Propionic anhydride (B1165640) (for derivatization, if required)[10][11]
-
Liquid-liquid extraction solvents (e.g., a mixture of methylene (B1212753) chloride and methyl tertiary-butyl ether)[12]
Sample Preparation
Effective sample preparation is critical for removing plasma proteins and other interferences. Several methods have been successfully employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Method 1: Protein Precipitation [8]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a suitable volume of cold methanol (e.g., 300 µL).
-
Add the internal standard solution.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) [5][6]
-
To a plasma sample, add the internal standard.
-
Perform protein precipitation as described above (optional, but recommended).
-
Add an appropriate volume of an immiscible organic solvent.
-
Vortex the mixture thoroughly to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Method 3: Derivatization followed by LLE (for enhanced sensitivity of 5-ASA) [10][11]
For increased sensitivity, particularly for 5-ASA, a derivatization step can be incorporated.[10]
-
Deproteinate the plasma sample using perchloric acid.[10]
-
Add propionic anhydride to derivatize 5-ASA, converting its amino group to a more lipophilic N-propionyl moiety.[10][11]
-
Proceed with liquid-liquid extraction as described in Method 2 to extract the derivatized analyte.
Liquid Chromatography (LC) Conditions
Chromatographic separation is typically achieved using a C18 reversed-phase column. The mobile phase composition and gradient can be optimized to achieve good peak shape and separation of the analytes from endogenous plasma components.
| Parameter | Condition |
| Column | Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent[5][6] |
| Mobile Phase A | 10 mM Ammonium Acetate in water or 0.1% Formic Acid in water[5][6][14] |
| Mobile Phase B | Methanol or Acetonitrile[5][6][14] |
| Gradient/Isocratic | Isocratic (e.g., 85:15 v/v Mobile Phase A:Mobile Phase B) or Gradient Elution[5][6][14] |
| Flow Rate | 0.2 - 0.6 mL/min[5][8] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 35 °C[15] |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry is used for the selective detection and quantification of the analytes. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., API 4200)[5] |
| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode[5][8] |
| MRM Transitions (m/z) | |
| This compound | To be determined empirically |
| 5-ASA (Mesalamine) | 152.0 → 108.0[5] |
| N-Ac-5-ASA | 194.2 → 149.9 or 194 → 150 and 194 → 107[5] |
| IS (N-Acetyl mesalamine D3) | 169.9 → 153.0[5] |
| Derivatized Mesalazine | 208.1 → 107.0[14] |
| Derivatized Mesalazine-d3 (IS) | 211.1 → 110.1[14] |
Experimental Workflow
The overall workflow for the quantification of this compound and its metabolites in plasma is summarized in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 11. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of degradation products of the this compound by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of this compound -Analytical Science and Technology [koreascience.kr]
Application Notes and Protocols for Histological Analysis of Colon Tissue After Balsalazide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA), designed for targeted delivery to the colon. Its therapeutic efficacy in inflammatory bowel disease (IBD), particularly ulcerative colitis, is attributed to the local anti-inflammatory actions of 5-ASA. Histological analysis of colon tissue is a critical endpoint in both preclinical and clinical studies to evaluate the efficacy of this compound. This document provides detailed application notes, experimental protocols, and quantitative data summaries for the histological assessment of colon tissue following this compound treatment.
This compound exerts its therapeutic effect through the multifaceted actions of its active moiety, 5-ASA. The primary mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] This dual action leads to a reduction in the production of pro-inflammatory cytokines and an enhancement of intestinal epithelial barrier function.
Data Presentation: Quantitative Histological Analysis
The following tables summarize quantitative data from preclinical and clinical studies on the histological effects of this compound treatment.
Table 1: Preclinical Histological Scoring in a DSS-Induced Colitis Model
| Treatment Group | Histological Score (Mean ± SD) | Key Histological Findings |
| Healthy Control | 0.0 ± 0.0 | Normal mucosal architecture, intact crypts, no inflammatory infiltrate. |
| DSS Control | 8.5 ± 1.2 | Severe inflammation, ulceration, extensive crypt loss, and significant immune cell infiltration. |
| DSS + this compound (100 mg/kg) | 3.2 ± 0.8* | Markedly reduced histological score with less immune cell infiltration and preserved mucosal architecture.[2][3] |
Table 2: Clinical Histological Improvement in Ulcerative Colitis Patients
| Study Population | Treatment Group | N | Histological Improvement (%) |
| Pediatric Patients (5-17 years) | This compound 6.75 g/day | 16 | 50%[5][6] |
| This compound 2.25 g/day | 10 | 30%[5][6] | |
| Adult Patients | This compound 6.75 g/day | - | Statistically significant improvement vs. placebo |
| Placebo | - | - |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is delivered to the colon where bacterial azoreductases cleave it into the active molecule 5-ASA and an inert carrier. 5-ASA then modulates key inflammatory pathways.
References
- 1. bosterbio.com [bosterbio.com]
- 2. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Safety, efficacy, and pharmacokinetics of this compound in pediatric patients with mild-to-moderate active ulcerative colitis: results of a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Efficacy, and Pharmacokinetics of this compound in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Therapeutic Effects of Balsalazide in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chemically-induced animal models of colitis, specifically the Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) models, for evaluating the therapeutic efficacy of Balsalazide. Detailed protocols for disease induction, drug administration, and endpoint analysis are provided, along with a summary of expected quantitative outcomes and a discussion of the underlying mechanisms of action.
Introduction
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), the active therapeutic moiety for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is designed for targeted delivery of 5-ASA to the colon, where it is cleaved by bacterial azoreductases, minimizing systemic absorption and associated side effects. Animal models that mimic the key pathophysiological features of human IBD are indispensable for the preclinical evaluation of therapeutic agents like this compound. The DSS and TNBS-induced colitis models in mice are two of the most widely used and well-characterized models for this purpose.
Mechanism of Action of this compound
The therapeutic effect of this compound is dependent on the release of its active component, 5-ASA, in the colon. 5-ASA exerts its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of the Arachidonic Acid Pathway: 5-ASA blocks the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
-
Inhibition of the NF-κB Signaling Pathway: 5-ASA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.
-
Antioxidant Activity: 5-ASA can scavenge reactive oxygen species, thereby reducing oxidative stress in the inflamed colonic mucosa.
Animal Models of Colitis
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis, such as diarrhea, bloody stools, weight loss, and mucosal ulceration.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS model induces a T-cell-mediated immune response, resulting in transmural inflammation that shares some characteristics with Crohn's disease. It is a valuable model for studying the immunopathology of IBD.
Data Presentation: Therapeutic Effects of this compound
The following tables summarize the expected quantitative outcomes following this compound treatment in a DSS-induced colitis model in mice.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis
| Parameter | Control Group | DSS Group | DSS + this compound (42 mg/kg) | DSS + this compound (141 mg/kg) | DSS + this compound (423 mg/kg) |
| Disease Activity Index (DAI) Score | 0 | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Histological Index (HI) Score | 0 | 7.66 ± 1.00 | 5.66 ± 0.71 | 4.11 ± 0.78 | 2.22 ± 0.44 |
Data is presented as mean ± SEM. Data is derived from a study using C57BL/6J mice with colitis induced by 5% DSS.
Table 2: Effect of this compound on Biochemical Markers in DSS-Induced Colitis
| Parameter | Control Group | DSS Group | DSS + this compound (42 mg/kg) | DSS + this compound (141 mg/kg) | DSS + this compound (423 mg/kg) |
| MPO Activity (U/g tissue) | Low | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| MDA Content (nmol/mg protein) | Low | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| SOD Activity (U/mg protein) | High | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| GSH-Px Activity (U/mg protein) | High | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| TNF-α (pg/mg protein) | Low | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| IFN-γ (pg/mg protein) | Low | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data is presented as mean ± SEM. Data is derived from a study using C57BL/6J mice with colitis induced by 5% DSS.
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard laboratory animal diet and water
-
Animal balance
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Healthy Control (regular drinking water, vehicle administration)
-
Group 2: DSS Control (DSS in drinking water, vehicle administration)
-
Group 3-5: DSS + this compound (DSS in drinking water, this compound at desired doses, e.g., 42, 141, 423 mg/kg)
-
-
Induction of Colitis:
-
Prepare a 3-5% (w/v) DSS solution in autoclaved drinking water.
-
Provide the DSS solution as the sole source of drinking water to the DSS and this compound groups for 7 consecutive days. The control group receives regular drinking water.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle daily via oral gavage, starting from day 1 of DSS administration and continuing for the duration of the study.
-
-
Monitoring and Assessment:
-
Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
DAI Scoring System:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)
-
The DAI is the sum of the three scores divided by 3.
-
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, Myeloperoxidase (MPO) activity assay, and measurement of inflammatory markers.
-
Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
Materials:
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle for this compound
-
Male BALB/c or SJL/J mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Catheter (e.g., 3.5 F)
Procedure:
-
Acclimatization and Group Allocation: Follow steps 1 and 2 as in the DSS protocol.
-
Induction of Colitis:
-
Fast the mice for 12-24 hours before TNBS administration.
-
Anesthetize the mice.
-
Prepare a 2.5% (w/v) TNBS solution in 50% ethanol.
-
Slowly instill 100 µL of the TNBS solution intrarectally using a catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution.
-
-
This compound Administration: Administer this compound or vehicle daily via oral gavage, starting on the day of TNBS administration and continuing for the desired study duration (typically 3-7 days).
-
Monitoring and Assessment: Monitor and assess the mice daily for DAI as described in the DSS protocol.
-
Termination and Sample Collection: Euthanize the mice at the end of the study period and collect colon samples for analysis as described in the DSS protocol.
Mandatory Visualizations
Caption: Metabolic activation of this compound in the colon.
Caption: 5-ASA's inhibitory effects on key inflammatory pathways.
Application Notes and Protocols for Investigating Balsalazide's Molecular Mechanisms in Colorectal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD).[1][2] Emerging evidence suggests that 5-ASA may also possess anti-neoplastic properties, making it a person of interest for the chemoprevention of colorectal cancer (CRC), particularly in the context of IBD.[2][3] The therapeutic effect of this compound is attributed to the targeted delivery of 5-ASA to the colon, where it is released by bacterial azoreduction.[4][5] This document provides detailed protocols and application notes for utilizing colorectal cancer cell lines, such as HCT116, to investigate the molecular mechanisms underlying the anti-proliferative and pro-apoptotic effects of this compound's active metabolite, 5-ASA.
The primary molecular mechanisms of 5-ASA in colorectal cancer cells involve the modulation of two key signaling pathways:
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers, including colorectal cancer. 5-ASA has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[5][6]
-
Activation of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Signaling Pathway: PPAR-γ is a nuclear receptor that plays a role in cell differentiation, apoptosis, and inflammation. Activation of PPAR-γ by 5-ASA can lead to the inhibition of cancer cell growth and induction of apoptosis.[3][6]
These application notes will guide researchers in designing and executing key in vitro experiments to elucidate these mechanisms.
Data Presentation
The following tables summarize quantitative data on the effects of 5-ASA on HCT116 human colorectal cancer cells.
| Assay | Parameter | 5-ASA Concentration | Result | Reference |
| MTT Assay | Cell Viability | 0 mM | 100% | [1] |
| 10 mM | Significant reduction | [1] | ||
| 20 mM | Further significant reduction | [1] | ||
| Cell Cycle Analysis | Cell Cycle Phase | 10-20 mM (48h) | Accumulation of cells in S phase | [1] |
| Western Blot | p-IκB-α expression | Treatment with 5-ASA | Significant decrease | [7] |
| Nuclear p65 expression | Treatment with 5-ASA | Markedly suppressed | [7][8] | |
| Bcl-2 expression | Co-treatment with Parthenolide | Significantly lowered | [7] | |
| Bax expression | Co-treatment with Parthenolide | Increased | [7] | |
| Cleaved Caspase-3 | Co-treatment with Parthenolide | Increased | [7] | |
| Cleaved Caspase-8 | Co-treatment with Parthenolide | Increased | [7] | |
| PPAR-γ Reporter Assay | Transcriptional Activity | 5 µM (MCC-555, a PPARγ agonist) | ~4.9-fold induction | [9] |
Note: Since this compound is a prodrug requiring bacterial activation, in vitro studies on cancer cell lines are typically conducted using its active metabolite, 5-aminosalicylic acid (5-ASA).
Experimental Protocols
Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of 5-ASA on the metabolic activity of HCT116 cells, which is an indicator of cell viability.
Materials:
-
HCT116 cells
-
5-ASA (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-ASA (e.g., 0, 5, 10, 20, 40 mM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
HCT116 cells
-
5-ASA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with desired concentrations of 5-ASA for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for NF-κB and Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB signaling and apoptosis pathways.
a. Nuclear and Cytoplasmic Fractionation:
-
Treat HCT116 cells with 5-ASA.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.
-
Centrifuge to collect the nuclear extract (supernatant).
-
Determine the protein concentration of both fractions using a Bradford or BCA assay.
b. Western Blotting:
-
Denature 20-40 µg of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE (10-12% gels are suitable for most target proteins).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-p65 (1:1000)
-
Rabbit anti-phospho-IκB-α (1:1000)
-
Rabbit anti-IκB-α (1:1000)
-
Rabbit anti-Bcl-2 (1:1000)
-
Rabbit anti-Bax (1:1000)
-
Rabbit anti-cleaved Caspase-3 (1:1000)
-
Mouse anti-β-actin (1:5000, for cytoplasmic loading control)
-
Rabbit anti-Lamin B1 (1:1000, for nuclear loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
PPAR-γ Activity Assay
This protocol measures the DNA-binding activity of PPAR-γ in nuclear extracts.
Materials:
-
HCT116 cells treated with 5-ASA
-
Nuclear extracts (prepared as described in section 4a)
-
PPAR-γ Transcription Factor Assay Kit (ELISA-based)
Procedure:
-
Follow the manufacturer's protocol for the specific PPAR-γ transcription factor assay kit.
-
Briefly, nuclear extracts are incubated in microplate wells coated with a specific double-stranded DNA sequence containing the PPAR response element (PPRE).
-
Active PPAR-γ in the nuclear extract binds to the PPRE.
-
The bound PPAR-γ is detected using a specific primary antibody against PPAR-γ.
-
An HRP-conjugated secondary antibody is then added, followed by a colorimetric substrate.
-
The absorbance is measured at 450 nm, which is proportional to the amount of active PPAR-γ.
Quantitative Real-Time PCR (qPCR) for PPAR-γ Target Genes
This protocol quantifies the mRNA expression levels of PPAR-γ target genes.
a. RNA Extraction and cDNA Synthesis:
-
Treat HCT116 cells with 5-ASA.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
b. qPCR:
-
Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes.
-
Suggested target genes and their roles:
-
c-Myc: A proto-oncogene involved in cell proliferation.
-
Cyclin D1: A key regulator of cell cycle progression.
-
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The cycling conditions will depend on the qPCR machine and master mix used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.
Visualization of Molecular Pathways and Workflows
References
- 1. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene alterations by peroxisome proliferator-activated receptor γ agonists in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Evaluation of Balsalazide-Loaded Nanoparticles for Targeted Colonic Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA), a first-line treatment for inflammatory bowel disease (IBD), particularly ulcerative colitis. It is designed for targeted delivery to the colon, where it is enzymatically cleaved by resident bacteria to release the active 5-ASA moiety directly at the site of inflammation. This targeted approach aims to maximize therapeutic efficacy while minimizing systemic side effects. Nanoparticle-based drug delivery systems offer a promising strategy to further enhance the colonic targeting of this compound, protecting the drug from the harsh environment of the upper gastrointestinal tract and providing a sustained release profile. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro/in vivo evaluation of this compound-loaded nanoparticles.
Mechanism of Action and Signaling Pathway
This compound consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond protects the drug from absorption in the upper gastrointestinal tract. Upon reaching the colon, azoreductase enzymes produced by the gut microbiota cleave the azo bond, releasing 5-ASA. The therapeutic effects of this compound are solely attributable to the anti-inflammatory properties of 5-ASA. 5-ASA is believed to exert its effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, 5-ASA can scavenge reactive oxygen species and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines. A significant mechanism of 5-ASA is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects in the gut.
Preparation of this compound-Loaded Nanoparticles
The choice of nanoparticle formulation depends on the desired physicochemical properties and release characteristics. Here, we provide protocols for three common types of nanoparticles: nanosponges, liposomes, and polymeric micelles.
Protocol 1: Preparation of this compound-Loaded Nanosponges
This protocol describes the quasi-emulsion solvent diffusion method for preparing this compound-loaded nanosponges using Eudragit S-100, a pH-sensitive polymer, for colon targeting.
Materials:
-
This compound Disodium
-
Polymethyl-methacrylate (PMMA)
-
Eudragit S-100
-
Dibutyl Phthalate (B1215562)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Distilled Water
Equipment:
-
Magnetic stirrer with hot plate
-
Homogenizer
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
Procedure:
-
Preparation of the Internal Phase: a. Accurately weigh PMMA and Eudragit S-100 in the desired ratio (e.g., 1:3 for an optimized formulation). b. Dissolve the polymers and dibutyl phthalate (1% w/v) in a 1:1 mixture of DCM and methanol. c. Add the accurately weighed this compound to the polymer solution and stir until completely dissolved.
-
Preparation of the External Phase: a. Prepare a 0.5-1.5% w/v aqueous solution of PVA in distilled water.
-
Emulsification: a. Add the internal phase to the external phase under continuous stirring. b. Homogenize the mixture at high speed to form a stable quasi-emulsion.
-
Solvent Diffusion and Nanosponge Formation: a. Continue stirring the emulsion. The organic solvents will diffuse into the aqueous phase and subsequently evaporate. b. As the solvent is removed, the polymers will precipitate, forming the porous nanosponge structure encapsulating the this compound.
-
Purification and Drying: a. The resulting aqueous suspension of nanosponges is lyophilized to obtain a dry powder. b. Store the lyophilized nanosponges in a tightly sealed container.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing this compound-loaded liposomes.
Materials:
-
This compound Disodium
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: a. Dissolve SPC and cholesterol in a 2:1 v/v mixture of chloroform and methanol in a round-bottom flask. b. Add this compound to the lipid solution. c. Evaporate the organic solvents using a rotary evaporator at 40-50°C to form a thin lipid film on the flask wall.
-
Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in the water bath above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: a. Sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs). b. For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: a. Separate the liposomes from the unencapsulated drug by centrifugation or dialysis.
Protocol 3: Preparation of this compound-Loaded Polymeric Micelles
This protocol describes the dialysis method for preparing this compound-loaded polymeric micelles using an amphiphilic block copolymer like PEG-b-PCL.
Materials:
-
This compound Disodium
-
Poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled Water
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: a. Dissolve PEG-b-PCL and this compound in a minimal amount of DMSO.
-
Micelle Formation: a. Add the polymer-drug solution dropwise to a larger volume of distilled water under constant stirring. The hydrophobic PCL blocks will self-assemble to form the core of the micelles, encapsulating the this compound, while the hydrophilic PEG blocks will form the corona.
-
Dialysis: a. Transfer the micellar solution to a dialysis bag. b. Dialyze against a large volume of distilled water for 24-48 hours, with frequent changes of the water, to remove the DMSO and any unencapsulated drug.
-
Lyophilization: a. The purified polymeric micelle suspension can be lyophilized for long-term storage.
Troubleshooting & Optimization
Overcoming poor solubility of Balsalazide disodium for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balsalazide disodium (B8443419). The focus is on overcoming its poor solubility for successful in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound disodium and why is its solubility a concern for in vitro studies?
This compound disodium is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), designed for targeted delivery to the colon. It is structurally composed of 5-ASA linked to a 4-aminobenzoyl-β-alanine carrier molecule via an azo bond. In the colon, bacterial azoreductases cleave this bond, releasing the active mesalamine.
For in vitro experiments, its limited solubility in common laboratory solvents can be a significant hurdle. This poor solubility can lead to inaccurate concentration calculations, precipitation in cell culture media, and unreliable experimental results.
Q2: What are the general solubility properties of this compound disodium?
This compound disodium exhibits limited solubility in many common solvents. Its solubility is influenced by pH and the choice of solvent. It is generally described as sparingly soluble in water and very slightly soluble in alcohols like methanol (B129727) and ethanol.
Q3: Can I use DMSO to dissolve this compound disodium?
While Dimethyl sulfoxide (B87167) (DMSO) is a powerful and common solvent for many compounds in in vitro studies, its effectiveness for this compound disodium may be limited, and high concentrations of DMSO can be toxic to cells. It is crucial to first determine the solubility in DMSO and then ensure the final concentration in your cell culture medium is non-toxic (typically below 0.5%).
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound disodium is not dissolving in water or my desired buffer.
Solution Workflow:
This workflow provides a step-by-step process for troubleshooting and achieving the dissolution of this compound disodium for your experiments.
Caption: A step-by-step workflow for dissolving this compound disodium.
Quantitative Data & Protocols
Table 1: Solubility of this compound Disodium in Various Solvents
| Solvent System | Approximate Solubility | Notes |
| Water | Sparingly soluble | Solubility increases with pH. |
| Ethanol | Very slightly soluble | Not recommended as a primary solvent. |
| Methanol | Very slightly soluble | Not recommended as a primary solvent. |
| DMSO | Limited solubility | Check for specific batch solubility. |
| PBS (pH 7.4) | Low solubility | May require pH adjustment. |
| Alkaline Buffers (pH > 8.0) | Improved solubility | A recommended starting point. |
Note: The exact solubility can vary between batches and is dependent on temperature and pH. It is always recommended to perform a small-scale test.
Experimental Protocol: Preparation of a 10 mM this compound Disodium Stock Solution
This protocol provides a general guideline. Optimization may be required.
Materials:
-
This compound disodium powder
-
Sterile, high-purity water or a suitable buffer (e.g., 50 mM HEPES, pH 8.5)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath sonicator preferred)
-
pH meter and sterile solutions for pH adjustment (e.g., 1 M NaOH)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound disodium powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need approximately 4.21 mg.
-
Add Solvent: Add a portion of your chosen solvent (e.g., 800 µL of high-purity water).
-
Adjust pH (if necessary): If using water or a neutral buffer, carefully add small increments of 1 M NaOH while monitoring the pH. Aim for a pH above 8.0 to facilitate dissolution.
-
Aid Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle warming in a 37°C water bath can also be applied, but monitor for any signs of degradation.
-
-
Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final volume of 1 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
This compound's Mechanism of Action
For in vitro studies, it is important to understand that this compound is a prodrug. Its therapeutic effects are primarily mediated by its active metabolite, 5-ASA (mesalamine). The diagram below illustrates this activation process and the subsequent signaling pathways affected by 5-ASA.
Caption: Activation of this compound and the anti-inflammatory pathways of 5-ASA.
Technical Support Center: Optimizing Enteric Coating for Balsalazide
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the pH-dependent enteric coating of Balsalazide (B1667723). The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require a pH-dependent enteric coating?
A1: this compound is an anti-inflammatory prodrug used to treat ulcerative colitis.[1] It is designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon.[2][3] An enteric coating is essential to protect the this compound molecule from the acidic environment of the stomach, preventing premature degradation and absorption in the upper gastrointestinal (GI) tract.[4][5] The coating ensures that the drug is released specifically in the higher pH environment of the colon, where bacterial azoreductases cleave it to release the active mesalamine locally.[2]
Q2: How do pH-sensitive enteric coatings work?
A2: pH-sensitive coatings are formulated with polymers that contain acidic functional groups, such as carboxylic acids.[6] These polymers are insoluble at the low pH of the stomach (pH 1-3) because the acidic groups remain protonated and unionized.[4][7] As the dosage form transits to the more alkaline environment of the intestine (pH >5.5), the acidic groups deprotonate and ionize, causing the polymer to swell and dissolve, thereby releasing the drug.[8][9]
Q3: What is the optimal pH for triggering the release of this compound in the colon?
A3: The pH of the gastrointestinal tract gradually increases from the stomach to the small intestine, but then slightly decreases in the cecum before rising again.[10] For targeted delivery to the colon, where this compound is activated, polymers that dissolve at a pH of 7.0 or higher are generally selected.[5][11] This ensures the formulation remains intact through the stomach and most of the small intestine.[10]
Q4: What are the primary stability concerns for this compound during formulation and storage?
A4: this compound is susceptible to chemical degradation, particularly through hydrolysis under acidic or alkaline conditions.[12][13] Exposure to light (photodegradation) and oxidation can also cause degradation, often indicated by a color change in the solution.[2] It is crucial to protect the drug from extreme pH and light during the manufacturing process and to ensure the enteric coating provides a sufficient barrier.[2][13] A seal coat between the drug core and the enteric layer can sometimes be used to enhance stability.[6]
Troubleshooting Guide: Enteric Coating Performance
This guide addresses common issues observed during the in-vitro testing of enteric-coated this compound formulations.
Q5: Problem - I am observing significant drug release (>10%) in the acid stage (pH 1.2) of my dissolution test. What are the possible causes and solutions?
A5: This issue, known as premature release, compromises the colon-targeting objective.
-
Possible Causes:
-
Inadequate Coating Thickness: The coating layer may be too thin to withstand the acidic medium for the required duration (typically 2 hours).[3]
-
Coating Defects: Cracks, pinholes, or other imperfections in the coating can allow the acidic medium to penetrate and dissolve the drug core.[3][14] These can result from an unoptimized coating process or a rough tablet core surface.[14]
-
Improper Polymer Selection: The chosen polymer may not be sufficiently resistant to the acidic environment.
-
Plasticizer Issues: An incorrect type or concentration of plasticizer can lead to a brittle film that is prone to cracking.[6]
-
-
Troubleshooting Steps:
-
Increase Coating Weight Gain: Apply a thicker coating layer and repeat the dissolution test.
-
Optimize Coating Process: Review and adjust parameters such as spray rate, atomization pressure, pan speed, and drying temperature to ensure a uniform, continuous film.[15]
-
Evaluate Tablet Core: Ensure the core tablets have low friability and are free from surface defects. A sub-coating or seal coat may be necessary to create a smooth surface for the enteric coat.[6]
-
Re-evaluate Formulation: Confirm that the polymer is appropriate for colon-targeting and adjust the plasticizer concentration if necessary.
-
Q6: Problem - Drug release is slow or incomplete in the buffer stage (e.g., pH 7.2) of the dissolution test. What could be wrong?
A6: This problem, often called delayed or incomplete release, can lead to sub-therapeutic drug levels at the target site.
-
Possible Causes:
-
Excessive Coating Thickness: A very thick coating can take too long to dissolve, even at the target pH.
-
Incorrect Polymer Selection: The polymer's dissolution threshold pH may be higher than the pH of the dissolution medium. For example, using a polymer that dissolves at pH 7.5 in a pH 6.8 buffer will result in slow release.[11]
-
Aging Effects: Some polymers can undergo changes during storage, such as cross-linking, which can reduce their solubility.
-
Insufficient Buffer Capacity: If the dissolution medium's buffering capacity is insufficient, the dissolving acidic polymer can lower the micro-environmental pH at the tablet surface, slowing down further dissolution.
-
-
Troubleshooting Steps:
-
Reduce Coating Weight Gain: Systematically decrease the coating thickness and observe the effect on the release profile.
-
Verify Polymer and Media pH: Ensure the selected polymer's dissolution pH matches the intended release environment and that the pH of the dissolution buffer is accurate and maintained throughout the test.[10]
-
Investigate Polymer Properties: Check the storage conditions and age of the polymer.
-
Confirm Buffer Strength: Use a buffer of sufficient strength as recommended by pharmacopeial guidelines.
-
Q7: Problem - I am seeing high variability in drug release profiles between different tablets in the same batch. What is the cause?
A7: High intra-batch variability points to inconsistencies in the manufacturing process.[15]
-
Possible Causes:
-
Non-Uniform Coating: Inconsistent application of the coating solution can lead to variations in coating thickness among tablets.
-
Variability in Core Tablets: Differences in the weight, hardness, or porosity of the core tablets can affect how the coating is applied and how the drug is released.
-
Inconsistent Dissolution Test Setup: Variations in apparatus setup (e.g., vessel centering, paddle/basket height) can introduce variability.
-
-
Troubleshooting Steps:
-
Validate the Coating Process: Ensure consistent mixing of the coating suspension and uniform spraying within the coating pan.[15]
-
Control Core Tablet Quality: Implement strict in-process controls for tablet weight, hardness, and friability.
-
Standardize Dissolution Testing: Ensure the dissolution test method is validated and that the experimental setup is consistent for all vessels.
-
Data Presentation: Polymers and Test Conditions
Table 1: Common pH-Sensitive Polymers for Colonic Delivery
| Polymer | Trade Name Example | Dissolution pH Threshold | Primary Target Site |
|---|---|---|---|
| Polymethacrylates | Eudragit® S100 | > 7.0 | Colon |
| Polymethacrylates | Eudragit® FS 30 D | > 7.0 | Colon |
| Cellulose Acetate Phthalate | CAP | > 6.0 | Distal Small Intestine / Colon |
| Hydroxypropyl Methylcellulose Phthalate | HPMCP (HP-55) | > 5.5 | Small Intestine |
This table provides examples; specific grades and combinations can be used to fine-tune the release profile.[5][9]
Table 2: Example Two-Stage Dissolution Parameters for Enteric-Coated this compound
| Parameter | Acid Stage (Gastric Simulation) | Buffer Stage (Colonic Simulation) |
|---|---|---|
| Apparatus | USP Apparatus 1 (Baskets) or 2 (Paddles) | USP Apparatus 1 (Baskets) or 2 (Paddles) |
| Speed | 100 rpm | 100 rpm |
| Medium | 0.1 N HCl | Phosphate (B84403) Buffer |
| Volume | 900 mL | 900 mL |
| Temperature | 37 ± 0.5°C | 37 ± 0.5°C |
| pH | 1.2 | 7.2 - 7.5 |
| Time | 2 hours | Up to 12-24 hours |
| Acceptance | Not more than 10% of drug released | Not less than 80% of drug released |
Parameters are based on general FDA guidance and may need to be optimized for a specific formulation.[16][17]
Visualized Workflows and Logic
Caption: Workflow for developing an enteric-coated formulation.
Caption: Troubleshooting logic for premature drug release.
Experimental Protocols
Protocol: Two-Stage In-Vitro Dissolution for Enteric-Coated this compound
This protocol outlines a standard procedure for evaluating the pH-dependent release profile of enteric-coated this compound tablets or capsules.
1. Materials and Equipment:
-
USP-compliant Dissolution Apparatus 1 (Baskets) or 2 (Paddles).
-
Validated HPLC or UV-Vis Spectrophotometer for this compound quantification.
-
Dissolution Vessels (typically 1000 mL).
-
Water bath maintained at 37 ± 0.5°C.
-
Calibrated pH meter.
-
Reagents: Hydrochloric acid (HCl), Sodium Hydroxide, Potassium Phosphate Monobasic, Sodium Phosphate Dibasic.
-
This compound reference standard.
2. Media Preparation:
-
Acid Stage Medium (0.1 N HCl, pH 1.2): Prepare a sufficient volume of 0.1 N HCl. Verify pH.
-
Buffer Stage Medium (Phosphate Buffer, pH 7.2): Prepare a concentrated phosphate buffer solution. This will be added to the acid medium in the second stage to raise the pH. The final buffer should be of sufficient strength to maintain a constant pH of 7.2 ± 0.05 after neutralization of the acid.
3. Dissolution Procedure (Medium Addition Method): [17]
-
Setup:
-
Assemble the dissolution apparatus and place 700 mL of 0.1 N HCl into each vessel.
-
Allow the medium to equilibrate to 37 ± 0.5°C.
-
Place one dosage unit (tablet/capsule) into each basket or vessel.
-
Start the apparatus immediately at the specified rotation speed (e.g., 100 rpm).
-
-
Stage 1: Acid Resistance (0 to 2 hours):
-
Run the test for 2 hours in the 0.1 N HCl medium.
-
At the 2-hour mark, withdraw a sample (e.g., 10 mL) from each vessel for analysis of premature drug release. Do not stop the apparatus.
-
-
Stage 2: Buffer Stage (2 hours onwards):
-
Immediately after sampling, add 200 mL of the pre-warmed, concentrated phosphate buffer to each vessel. This brings the total volume to 900 mL and raises the pH to 7.2.
-
Continue the test for the specified duration (e.g., up to 12 or 24 hours).
-
Withdraw samples at predetermined time points (e.g., 2.5, 3, 4, 6, 8, 12 hours).
-
Replace the withdrawn volume with fresh, pre-warmed pH 7.2 buffer if necessary to maintain sink conditions and volume.
-
4. Sample Analysis:
-
Filter the samples immediately using a suitable filter that does not adsorb the drug.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement.
5. Acceptance Criteria:
-
Acid Stage: After 2 hours in 0.1 N HCl, not more than 10% of the labeled amount of this compound is dissolved.
-
Buffer Stage: After a specified time in the buffer (e.g., 12 hours), not less than 80% (Q value) of the labeled amount of this compound is dissolved.
References
- 1. Formulation and evaluation of colon-targeted this compound tablets [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of degradation products of the this compound by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of this compound -Analytical Science and Technology [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. icapsulepack.com [icapsulepack.com]
- 15. Troubleshooting Failures in Residual Limit Testing for Enteric-Coated Tablets – Pharma.Tips [pharma.tips]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
Troubleshooting unexpected results in Balsalazide preclinical trials
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during preclinical trials of Balsalazide (B1667723).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential explanations and solutions in a question-and-answer format.
Issue 1: Sub-optimal or Lack of Efficacy
Question: We are not observing the expected anti-inflammatory effects of this compound in our DSS-induced colitis model. What are the potential reasons for this?
Answer: Several factors can contribute to a perceived lack of efficacy in preclinical models of colitis when testing this compound. Consider the following possibilities:
-
Inefficient Prodrug Conversion: this compound is a prodrug that requires cleavage by bacterial azoreductases in the colon to release its active component, 5-aminosalicylic acid (5-ASA).[1][2][3] Disruption of the gut microbiome in experimental animals, potentially caused by the colitis induction model itself (e.g., DSS) or other experimental conditions, can lead to insufficient conversion of this compound to 5-ASA.
-
Severity of the Colitis Model: The efficacy of 5-ASA-based therapies is most pronounced in mild-to-moderate disease.[4][5] If the induced colitis is too severe, the therapeutic effects of this compound may be masked. It is crucial to have a well-characterized and reproducible colitis model.
-
Dosing and Administration: Ensure that the dosage is appropriate for the animal model and that the administration route (e.g., oral gavage) is consistent and effective.[6]
-
Timing of Treatment: The timing of this compound administration relative to colitis induction is critical. Prophylactic versus therapeutic treatment protocols can yield significantly different results.
Troubleshooting Steps:
-
Assess Prodrug Conversion: If possible, measure the levels of this compound and 5-ASA in the colonic tissue or feces to confirm that the prodrug is being converted.
-
Titrate Colitis Induction: If you suspect the colitis model is too severe, consider reducing the concentration or duration of the inducing agent (e.g., DSS).
-
Review Dosing Regimen: Compare your dosing regimen to those published in the literature for similar animal models.[6][7]
-
Optimize Treatment Window: Test different treatment initiation times to determine the optimal therapeutic window for your model.
Issue 2: High Variability in Experimental Results
Question: We are observing high inter-animal variability in our study outcomes (e.g., Disease Activity Index, colon length). How can we reduce this variability?
Answer: High variability is a common challenge in preclinical colitis models and can be exacerbated when using a drug like this compound that relies on biological activation.
-
Microbiome Differences: Individual differences in the gut microbiota of the animals can lead to variations in the rate and extent of this compound conversion to 5-ASA.
-
Inconsistent Colitis Induction: Minor variations in the administration of the colitis-inducing agent can lead to significant differences in disease severity.
-
Genetic Drift: If using an inbred strain of mice, be aware of potential genetic drift over time, which can affect inflammatory responses.
-
Environmental Stressors: Housing conditions, diet, and handling can all influence the stress levels of the animals and impact the inflammatory response.
Troubleshooting Steps:
-
Standardize Animal Husbandry: Ensure all animals are sourced from the same vendor, housed under identical conditions (diet, light-dark cycle, cage density), and handled consistently.
-
Co-housing: Co-housing animals for a period before the experiment can help to normalize their gut microbiota.
-
Refine Induction Protocol: Meticulously standardize the administration of the colitis-inducing agent. For DSS, ensure consistent concentration and that all animals have equal access to the DSS-containing water.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a prodrug of 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1][8] It is designed to deliver 5-ASA to the colon, where it exerts its anti-inflammatory effects locally. The this compound molecule consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[2][3] This bond is cleaved by azoreductase enzymes produced by the colonic microbiota, releasing the active 5-ASA directly at the site of inflammation.[3] The mechanism of 5-ASA is not fully understood but is thought to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[8][9] It may also inhibit the NF-κB signaling pathway.[3][9]
Q2: Why might systemic side effects be observed in preclinical models if this compound is designed for local action?
A2: While this compound is designed to minimize systemic absorption, some systemic exposure to both the parent drug and its metabolites can occur.[10][11] In cases of severe colitis where the mucosal barrier is compromised, there may be increased absorption of this compound and its metabolites, potentially leading to systemic effects. Additionally, concurrent administration of other drugs, such as NSAIDs, can increase the risk of nephrotoxicity.[12][13]
Q3: How does the efficacy of this compound compare to directly administering 5-ASA (mesalamine) in preclinical models?
A3: The primary advantage of this compound is its targeted delivery system. When 5-ASA is administered orally without a protective carrier, a significant portion can be absorbed in the upper gastrointestinal tract, reducing the amount that reaches the colon and increasing the potential for systemic side effects. This compound's design ensures that over 99% of the 5-ASA dose is delivered to the colon.[11] Therefore, in preclinical models, this compound is expected to show similar or potentially superior efficacy at a lower equivalent dose of 5-ASA compared to unprotected mesalamine, especially in models of distal colitis.
Data Presentation
Table 1: Representative Preclinical Efficacy of this compound in a DSS-Induced Colitis Model
| Parameter | DSS Control Group (Expected Outcome) | This compound Treatment Group (Expected Outcome) | Interpretation |
| Disease Activity Index (DAI) | Significantly elevated | Significantly reduced | This compound attenuates clinical signs of colitis.[3] |
| Colon Length | Significantly shortened | Significantly preserved | This compound reduces mucosal inflammation and edema.[3] |
| Histological Score | Severe inflammation, ulceration, and crypt loss | Markedly reduced histological score | This compound preserves mucosal architecture and reduces immune cell infiltration.[9] |
| Myeloperoxidase (MPO) Activity | Markedly increased | Significantly decreased | This compound reduces neutrophil infiltration into the colonic tissue.[3] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Significantly increased | Significantly reduced | This compound suppresses the local inflammatory response.[3][9] |
Note: Specific quantitative values are study-dependent and can vary based on the animal model, disease severity, and dosing regimen.
Experimental Protocols
Key Experiment: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol outlines a general procedure for inducing colitis in mice and evaluating the efficacy of this compound.
-
Animals and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Monitor the weight and health of the animals daily.
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Administer this compound orally (e.g., by gavage) once daily.
-
Treatment can be administered prophylactically (starting with DSS) or therapeutically (starting after a few days of DSS).
-
-
Efficacy Endpoints:
-
Disease Activity Index (DAI): Score daily based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: At the end of the study, euthanize the animals and measure the length of the colon from the cecum to the anus.[2]
-
Histological Analysis: Collect colon tissue, fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[2]
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates using methods like ELISA or qPCR.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-ASA Dose-Response: Maximizing Efficacy and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Low dose this compound (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose this compound (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. Safety, Efficacy, and Pharmacokinetics of this compound in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. drugs.com [drugs.com]
Addressing variability in animal models of colitis for Balsalazide studies
Technical Support Center: Balsalazide Studies in Animal Models of Colitis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the inherent variability in animal models of colitis when studying the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of colitis?
A1: this compound is an anti-inflammatory drug used to treat inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It is a prodrug, meaning it is administered in an inactive form.[3] In the colon, gut bacteria metabolize this compound into its active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.[1][3][4] The therapeutic effect of 5-ASA is primarily localized to the colonic mucosa.[2][5] While the exact mechanism is not fully understood, 5-ASA is believed to reduce inflammation by inhibiting the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes through the cyclooxygenase (COX) and lipoxygenase pathways.[2][3][5] It may also inhibit the activation of nuclear factor-kappa B (NF-κB), a key protein complex that controls the expression of inflammatory genes.[3][6]
Q2: Why is there so much variability in animal models of colitis, and how can I minimize it?
A2: Variability in animal models of IBD is a significant challenge that can affect the reproducibility of experimental results.[7][8] Several factors contribute to this variability:
-
Animal-Related Factors:
-
Strain: Different mouse strains have varying susceptibility to colitis induction. For example, C57BL/6 mice are more sensitive to dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, while BALB/c and SJL/J mice are more susceptible to trinitrobenzene sulfonic acid (TNBS)-induced colitis.[8][9][10]
-
Sex: Sex-dependent differences in hormone levels and immune responses can influence colitis severity.[9] For instance, some studies report that male mice are more susceptible to DSS-induced colitis.[11]
-
Microbiome: The composition of the gut microbiota plays a crucial role in the development of colitis in animal models.[7][10] Differences in the microbiome between animal facilities can lead to inconsistent results.[10] To minimize this, it is recommended to source animals from a consistent vendor and consider co-housing or using mixed bedding.[10]
-
-
Model-Related Factors:
-
Inducing Agent: The choice of inducing agent (e.g., DSS, TNBS) results in different immunopathological features.[8][12] The concentration, molecular weight (for DSS), and administration protocol of the inducing agent must be strictly controlled.[11][13][14]
-
Experimental Design: Lack of standardization in experimental procedures, including housing conditions, diet, and handling, can introduce variability.[7][14]
-
To minimize variability, it is crucial to standardize your experimental protocols, use littermate controls when possible, and carefully report all experimental conditions.[7]
Q3: Which animal model of colitis is best for studying this compound?
A3: The choice of model depends on the specific research question.
-
DSS-Induced Colitis: This is a widely used model that is rapid, reproducible, and relatively easy to induce.[8][13] It is particularly useful for studying innate immunity, epithelial barrier function, and mucosal healing.[14][15] This model mimics some features of human ulcerative colitis, making it a relevant choice for this compound, which is indicated for this condition.[5][11]
-
TNBS-Induced Colitis: This model induces a T-cell-mediated, transmural inflammation that shares some characteristics with Crohn's disease.[9][12][16] It is suitable for investigating adaptive immune responses and the efficacy of therapies targeting T-cells.[12]
Given that this compound is primarily used for ulcerative colitis, the DSS-induced model is often the more clinically relevant choice for preclinical efficacy studies.
Troubleshooting Guides
Issue 1: High variability in disease severity within the same experimental group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration of Inducing Agent | For DSS: Ensure the DSS is fully dissolved in the drinking water and that the concentration is accurate. Monitor water intake, as sick animals may drink less, leading to inconsistent DSS exposure.[14] For TNBS: Standardize the intrarectal administration technique. Ensure the catheter is inserted to the same depth each time and that the TNBS solution is infused slowly to prevent immediate expulsion.[17] Anesthesia duration can also affect the contact time of TNBS with the colon.[17] |
| Microbiome Differences | House all animals for a given experiment in the same room and on the same rack. Use co-housing or transfer of dirty bedding between cages to help normalize the gut microbiota across animals before the start of the experiment.[10] |
| Genetic Drift in Animal Colonies | Source all animals from a single, reputable vendor for each experiment to minimize genetic variability.[10] |
| Underlying Subclinical Infections | Ensure a high standard of animal husbandry and hygiene to prevent infections that could alter the immune response and colitis susceptibility.[7] |
Issue 2: this compound treatment does not show a significant therapeutic effect.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | Verify the dose of this compound. Preclinical studies often use doses in the range of 100-500 mg/kg administered via oral gavage.[18] Ensure the this compound is properly dissolved or suspended. For suspension, use a vehicle like 0.5% methylcellulose (B11928114) and ensure it is homogenous before each administration.[18] Prepare formulations fresh daily.[18] |
| Timing of Treatment | The timing of treatment initiation (prophylactic vs. therapeutic) can significantly impact the outcome.[9] Ensure your experimental design aligns with your research question. For a therapeutic effect, start administration after colitis has been established. |
| Insufficient Drug Delivery to the Colon | This compound's efficacy relies on its conversion to 5-ASA by colonic bacteria.[1][3] Factors that alter gut transit time or the composition of the gut microbiota could potentially affect this conversion. |
| Model Severity | The induced colitis may be too severe for the therapeutic effect of this compound to be observed. Consider reducing the concentration of the inducing agent (e.g., lower percentage of DSS) to create a model of mild-to-moderate colitis, which is the clinical indication for this compound.[5] |
Quantitative Data Presentation
The following tables summarize key parameters typically assessed in DSS-induced colitis models and expected outcomes with effective treatment like this compound.
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated by summing the scores for weight loss, stool consistency, and rectal bleeding and dividing by 3.
Table 2: Expected Outcomes in a this compound-Treated DSS Colitis Model
| Parameter | Healthy Control | DSS Control (Untreated) | DSS + this compound |
| Change in Body Weight (%) | Gain or stable | Significant loss (>10%) | Attenuated loss |
| Disease Activity Index (DAI) | 0 | High (e.g., 2.5-4.0) | Significantly reduced |
| Colon Length (cm) | Normal (e.g., 8-10 cm) | Significantly shortened | Preserved length |
| Spleen Weight (mg) | Normal | Increased (splenomegaly) | Reduced |
| Histological Score | 0 (No inflammation) | High (Severe inflammation, ulceration, crypt loss) | Significantly reduced |
| Myeloperoxidase (MPO) Activity | Low | High | Significantly reduced |
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis in Mice
-
Animal Selection: Use 8-12 week old mice (e.g., C57BL/6) from a single supplier. Allow at least one week of acclimatization.[9][10]
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration: Prepare a solution of 2-5% (w/v) DSS (molecular weight 36-50 kDa) in sterile drinking water.[8][13] The concentration may need to be optimized depending on the mouse strain and facility. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[15] Prepare the solution fresh.[19]
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding. Calculate the Disease Activity Index (DAI) for each mouse.[18]
-
Termination: At the end of the DSS administration period (or a predetermined endpoint), euthanize the mice.
-
Sample Collection: Carefully dissect the colon from the cecum to the anus. Measure the colon length and weight.[18][20] Collect tissue samples for histological analysis, MPO assay, and cytokine analysis.[15][18]
Protocol 2: this compound Administration and Efficacy Assessment
-
This compound Formulation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) each day.[18] A typical dose range for mice is 100-500 mg/kg.[18]
-
Dosing Regimen:
-
Therapeutic Model: Induce colitis as described in Protocol 1. Begin daily oral gavage of the this compound suspension or vehicle control on day 3 or 4, once clinical signs of colitis are apparent.
-
Prophylactic Model: Begin daily oral gavage one day prior to starting DSS administration.
-
-
Administration: Administer the this compound suspension or vehicle once daily via oral gavage at a volume of approximately 10 mL/kg.
-
Monitoring and Endpoint Analysis: Continue daily monitoring of DAI throughout the experiment. At the experimental endpoint, collect samples and analyze them for key inflammatory markers as described in Table 2.
-
Data Analysis: Compare the data from the this compound-treated group with the DSS control group and the healthy control group using appropriate statistical tests. Key endpoints include changes in body weight, DAI scores, colon length, histological scores, and levels of inflammatory markers.[18]
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound in the colon.
Caption: General experimental workflow for a therapeutic study.
Caption: Decision tree for troubleshooting high variability.
References
- 1. youtube.com [youtube.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Colitis Mouse Models in IBD Research: Key Considerations | Taconic Biosciences [taconic.com]
- 11. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 14. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Longitudinal analysis of inflammation and microbiota dynamics in a model of mild chronic dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Repeated predictable stress causes resilience against colitis-induced behavioral changes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Balsalazide in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Balsalazide in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound is a prodrug that is designed to be cleaved by bacterial azoreductases in the colon, which releases the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] While this enzymatic cleavage is its intended degradation pathway in vivo, in experimental solutions, this compound is susceptible to chemical degradation through hydrolysis, oxidation, and photolysis.[1]
Q2: My this compound solution has changed color. What does this indicate?
A2: this compound disodium (B8443419) is an orange to yellow microcrystalline powder.[1] A noticeable change in the color of your solution, particularly darkening, is a common indicator of chemical degradation.[1] This can be triggered by exposure to light (photodegradation), inappropriate pH levels (acidic or alkaline hydrolysis), or oxidative stress.[1] To minimize this, it is highly recommended to prepare solutions fresh and shield them from light.[1]
Q3: I'm observing unexpected peaks in my HPLC chromatogram. Are these degradation products?
A3: The appearance of new or unexpected peaks in your HPLC chromatogram is a strong indication that your this compound sample has degraded.[1] Under various stress conditions, this compound can break down into several degradation products.[1][2] A stability-indicating HPLC method is therefore essential to effectively separate these degradation products from the parent compound for accurate quantification.[1]
Q4: What are the optimal pH and temperature conditions for preparing and storing this compound solutions?
A4: To minimize chemical degradation, this compound solutions should be prepared using a neutral pH buffer (approximately pH 6.8-7.4).[1] If the solution is not for immediate use, it should be stored at refrigerated temperatures (2-8 °C).[1]
Q5: How should I store my stock solutions of this compound?
A5: Stock solutions of this compound should be stored at 2-8 °C and protected from light.[1] For longer-term storage, aliquoting and freezing at -20°C for up to a month or at -80°C for up to six months is recommended to avoid repeated freeze-thaw cycles.[3] Always prepare fresh working solutions from the stock for each experiment to ensure potency.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in experimental settings.
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during sample extraction. | - Use a neutral pH extraction buffer.- Keep samples on ice or at a reduced temperature throughout the extraction process.- Minimize light exposure by using amber vials or covering glassware with aluminum foil.[1] |
| Adsorption to labware. | - Use silanized glassware or low-adsorption plasticware.- Pre-rinse containers with the sample solvent.[1] | |
| Inconsistent analytical results | Instability in the autosampler. | - Use a refrigerated autosampler set to 4-8 °C.- Limit the time samples spend in the autosampler before injection.- If instability is suspected, prepare fresh samples for each analytical run.[1] |
| Photodegradation in the autosampler. | - Use amber autosampler vials or a light-protective cover for the sample tray.- Prepare samples under low-light conditions.[1] | |
| Appearance of new peaks over time | Ongoing degradation in the prepared sample. | - Analyze samples as quickly as possible after preparation.- If immediate analysis is not feasible, store prepared samples at -20°C or lower.- Re-evaluate the stability of the sample matrix and consider adjusting the pH or adding antioxidants.[1] |
| Precipitation of this compound in cell culture media | Poor solubility or localized high concentration. | - Prepare an intermediate dilution of your stock solution in pre-warmed culture medium before making the final dilution.- Add the stock solution to a larger volume of media while gently vortexing to prevent high localized concentrations.[3] |
Quantitative Data on this compound Degradation
The following table summarizes the percentage of this compound degradation observed under various stress conditions from a forced degradation study. This data is crucial for understanding the stability profile of the molecule.
| Stress Condition | % Degradation | Degradation Products (DPs) Observed |
| Acidic (1N HCl) | 6.31% | DP 4 |
| Basic (1N NaOH) | 8.18% | DP 1, DP 2, DP 4 |
| Oxidative (3% H₂O₂) | 4.93% | - |
| Thermal | 2.31% | No degradation products detected |
| UV Light | 3.08% | No degradation products detected |
Data sourced from a stability-indicating HPLC method development study.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (1N HCl)
-
Sodium hydroxide (B78521) (1N NaOH)
-
Hydrogen peroxide (3% H₂O₂)
-
Heating block or oven
-
UV lamp
-
pH meter
-
HPLC system
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 1N HCl and heat. Neutralize the solution before analysis.[4]
-
Base Hydrolysis: Treat a solution of this compound with 1N NaOH and heat. Neutralize the solution before analysis.[4]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.[4]
-
Thermal Degradation: Expose solid this compound to dry heat.[4]
-
Photolytic Degradation: Expose a solution of this compound to UV light.[4]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method to observe and quantify degradation.[1]
Protocol 2: Preparation of a this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a stock solution for use in analytical methods like HPLC or for in vitro cell-based assays.
Materials:
-
This compound disodium reference standard
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 50 mM phosphate (B84403) buffer (pH 6.8)[1][3]
-
Volumetric flask (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh the required amount of this compound disodium reference standard.
-
Transfer the weighed standard to a volumetric flask.
-
Add a portion of the chosen solvent (DMSO or phosphate buffer) and sonicate briefly to ensure complete dissolution.[1]
-
Once dissolved, dilute to the final volume with the solvent and mix thoroughly.
-
Filter the solution through a 0.22 µm or 0.45 µm filter.[5]
-
Store the stock solution in aliquots at -20°C or -80°C and protect from light.[3]
Protocol 3: Stability-Indicating RP-HPLC Method for this compound and Its Degradation Products
This protocol provides a starting point for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | Spherisorb ODS2 (250×4.6 mm, 5.0 µm) or equivalent C18 column |
| Mobile Phase | 0.2 M sodium acetate (B1210297) solution (pH 4.5) and methanol (B129727) in a ratio of 55:45 (v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 255 nm[2] |
| Column Temperature | 35 °C[2] |
| Injection Volume | 20 µL[2] |
Visualizations
This compound Degradation Pathway
Caption: Chemical degradation pathway of this compound under stress conditions.
Experimental Workflow for Preparing a Stable this compound Solution
Caption: Recommended workflow for preparing stable this compound solutions.
Troubleshooting Logic for this compound Degradation
Caption: A decision tree for troubleshooting this compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of degradation products of the this compound by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of this compound -Analytical Science and Technology [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Long-Term Storage and Handling of Balsalazide Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and stability testing of Balsalazide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is between 20°C to 25°C (68°F to 77°F), with temporary excursions permitted between 15°C and 30°C (59°F and 86°F).[1][2][3][4][5] It is also crucial to store the compound away from incompatible materials, such as strong oxidizing agents.[1]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation under several conditions. The primary pathways include:
-
Hydrolysis: It undergoes significant degradation under both acidic and alkaline conditions.[6][7]
-
Oxidation: Exposure to oxidizing agents can lead to substantial degradation.[6][7]
-
Photolysis: Exposure to UV and visible light can cause degradation of the compound in both solid and solution states.
-
Thermal Stress: High temperatures can also lead to the degradation of this compound.[6]
Q3: How does this compound exert its therapeutic effect?
A3: this compound is a prodrug, meaning it is administered in an inactive form.[8] It is designed to pass through the upper gastrointestinal tract intact.[9] Upon reaching the colon, bacterial azoreductases cleave the azo bond of the this compound molecule.[4][9] This cleavage releases the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.[8][10][11] Mesalamine then acts locally on the colonic mucosa to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[5][12]
Troubleshooting Guides
HPLC Analysis of this compound
Issue: Poor peak shape (tailing or fronting) and inadequate resolution in HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is critical for good peak shape. A low pH (around 2.5) is often used to suppress the ionization of acidic functional groups in this compound, leading to better retention and peak symmetry on a C18 column.[1][7] Ensure the buffer pH is accurately prepared and stable. |
| Incorrect Mobile Phase Composition | The ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer significantly impacts resolution. If peaks are co-eluting, consider adjusting the gradient or the isocratic composition.[1] |
| Secondary Interactions with Stationary Phase | Peak tailing can occur due to interactions between basic functional groups on the analyte and residual silanol (B1196071) groups on the silica-based column packing.[10] Using a highly pure silica (B1680970) column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Reduce the amount of sample injected or use a column with a larger internal diameter. |
| Insufficient Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[10] |
Quantitative Data Summary
The following table summarizes the typical results from forced degradation studies on this compound, indicating its stability under various stress conditions. The data presented are illustrative of expected outcomes from such experiments.
| Stress Condition | Conditions | Assay of this compound (%) | Total Impurities (%) |
| Acid Hydrolysis | 0.1N HCl at 60°C for 2 hours | 85.2 | 14.8 |
| Alkaline Hydrolysis | 0.1N NaOH at 25°C for 1 hour | 79.5 | 20.5 |
| Oxidative Degradation | 3% H₂O₂ at 25°C for 24 hours | 82.1 | 17.9 |
| Thermal Degradation | Dry heat at 105°C for 48 hours | 95.8 | 4.2 |
| Photolytic Degradation | UV light (254 nm) for 24 hours | 91.3 | 8.7 |
Note: These values are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol describes a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient prepared from Mobile Phase A (10 mM potassium dihydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid) and Mobile Phase B (Methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 70:30 v/v methanol-water) to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the this compound compound in the diluent to achieve a similar concentration as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify and quantify this compound and any degradation products by comparing their retention times and peak areas with those of the standard.
Forced Degradation Studies
1. Acid Hydrolysis:
-
Treat the this compound sample with 0.1N HCl at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with 0.1N NaOH before analysis.
2. Alkaline Hydrolysis:
-
Treat the this compound sample with 0.1N NaOH at room temperature for a specified period.
-
Neutralize the solution with 0.1N HCl before analysis.
3. Oxidative Degradation:
-
Treat the this compound sample with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose the solid this compound compound to dry heat (e.g., 105°C) for 48 hours.
5. Photolytic Degradation:
-
Expose the this compound compound (both in solid state and in solution) to UV light (e.g., 254 nm) and visible light for a specified duration.
Visualizations
Caption: Experimental workflow for the stability testing of this compound using RP-HPLC.
Caption: Logical relationship of stress conditions leading to the degradation of this compound.
Caption: Mechanism of action of Mesalamine on the Arachidonic Acid pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Interpreting conflicting data from in vitro and in vivo Balsalazide studies
Technical Support Center: Interpreting Balsalazide Study Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to help you navigate and interpret potentially conflicting data arising from in vitro and in vivo studies. The unique prodrug nature of this compound is a primary source of these discrepancies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why do my in vitro results with this compound show no anti-inflammatory effect, while in vivo studies clearly demonstrate its efficacy?
Answer: This is a common and expected discrepancy that stems from the fundamental mechanism of this compound. This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to become therapeutically effective. In vivo, after oral administration, this compound travels intact through the upper gastrointestinal tract to the colon. There, commensal gut bacteria produce azoreductase enzymes that cleave the azo bond in the this compound molecule. This cleavage releases the active anti-inflammatory compound, 5-aminosalicylic acid (5-ASA or mesalamine), and an inert carrier molecule.
Standard in vitro models, such as monocultures of epithelial cell lines (e.g., Caco-2, HT-29, HCT116), lack the necessary gut microbiota and their azoreductase enzymes. Therefore, when you apply this compound directly to these cells, it remains in its inactive prodrug form and you will not observe the anti-inflammatory effects that are mediated by 5-ASA.
Troubleshooting Guide:
-
Use the Active Metabolite: For mechanistic studies in standard cell cultures, it is recommended to use 5-ASA (mesalamine) directly to investigate downstream effects on cellular pathways like NF-κB or PPAR-γ.
-
Incorporate Bacterial Activation: To model the in vivo situation more closely, consider using an in vitro system that includes a bacterial component. This can be achieved with co-culture models or by pre-treating this compound in a colonic slurry from animal models.
-
Choose Appropriate Models: Recognize the limitations of each model. Simple in vitro systems are useful for studying the molecular mechanisms of 5-ASA, while in vivo models are essential for evaluating the delivery, activation, and overall efficacy of the this compound prodrug.
Caption: Contrasting this compound activation pathways in vivo versus in vitro.
Experimental Protocol: In Vitro Bacterial Activation Assay This protocol allows for the confirmation of microbiota-dependent activation of this compound.
-
Fecal Slurry Preparation:
-
Crucially, all steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber) to maintain bacterial viability.
-
Obtain fresh fecal matter from a human donor or an animal model (e.g., rat).
-
Prepare a 10-20% (w/v) fecal slurry by homogenizing the fecal matter in a pre-reduced, anaerobic buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Incubation:
-
Pre-warm the fecal slurry to 37°C in the anaerobic chamber.
-
Spike the slurry with a known concentration of this compound (e.g., 100 µM).
-
Set up controls: (1) this compound in sterile buffer (no slurry) to check for chemical degradation, and (2) this compound in autoclaved (heat-killed) slurry to confirm the enzymatic nature of the cleavage.
-
Incubate the mixtures at 37°C with gentle agitation.
-
-
Time-Course Sampling and Analysis:
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Centrifuge the samples at high speed to pellet solids.
-
Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the disappearance of the parent this compound compound and the appearance of its metabolite, 5-ASA.
-
FAQ 2: I'm observing unexpected cellular effects, like changes in ion transport, with the this compound prodrug in my in vitro model. Is this relevant?
Answer: Yes, this is a highly relevant finding that may explain certain clinical side effects. While the primary therapeutic effect of this compound is due to the anti-inflammatory action of 5-ASA in the colon, in vitro studies have shown that the intact prodrug molecule itself is not completely inert. Specifically, studies using Ussing chambers on rabbit distal ileum tissue have demonstrated that this compound, and other 5-ASA prodrugs containing an azo bond (like sulfasalazine (B1682708) and olsalazine), can directly stimulate ileal secretion. This prosecretory effect is not observed with mesalamine (5-ASA) alone.
This suggests that any this compound that is not cleaved in the colon, or is present in the small intestine, could contribute to diarrhea, a known side effect of aminosalicylate therapy. Therefore, your in vitro findings are likely replicating a real, but non-therapeutic, biological effect of the prodrug.
Data Presentation: Prosecretory Effects of Aminosalicylates
The following table summarizes data from a comparative in vitro study on rabbit distal ileum, measuring the change in short-circuit current (Isc), an indicator of net ion transport and secretion.
| Compound | Concentration Range (mM) | Change in Short-Circuit Current (μA/cm²) (Mean ± SEM) | EC₅₀ (mM) |
| This compound | 0.1 - 10 | 6.3 ± 1.5 to 16.7 ± 1.3 | 0.9 |
| Mesalamine (5-ASA) | Not Specified | No induction of secretion at any dose | Not Applicable |
| Sulfasalazine | 0.1 - 10 | 3.2 ± 1.1 to 6.2 ± 1.5 | 0.4 |
| Olsalazine | 0.1 - 10 | 2.0 ± 1.0 to 7.0 ± 2.1 | 0.7 |
Experimental Protocol: In Vitro Prosecretory Effects Assay (Ussing Chamber)
-
Tissue Preparation:
-
Harvest the distal ileum from a New Zealand White rabbit.
-
Strip the outer muscle layers to isolate the mucosal-submucosal layers.
-
Mount the tissue sections in Ussing chambers.
-
-
Experimental Setup:
-
Bathe both sides of the tissue in Ringer's solution, maintain at 37°C, and gas with 95% O₂ and 5% CO₂.
-
Continuously monitor the short-circuit current (Isc), which is the current required to nullify the potential difference across the tissue, representing net ion transport.
-
-
Drug Administration:
-
After the baseline Isc has stabilized, add equimolar concentrations of the test compounds (this compound, mesalamine, etc.) to the mucosal (luminal) side of the tissue.
-
Record the change in Isc over time to determine the prosecretory response.
-
FAQ 3: There's conflicting data on this compound's effect on the NF-κB and PPAR-γ pathways. Which molecule is responsible for the activity?
Answer: The clinically relevant modulation of the NF-κB and PPAR-γ pathways is mediated by this compound's active metabolite, 5-ASA.
-
NF-κB (Nuclear Factor-kappa B): 5-ASA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It can prevent the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes, such as those for TNF-α and various interleukins.
-
PPAR-γ (Peroxisome Proliferator-Activated Receptor-Gamma): 5-ASA is also an agonist for PPAR-γ, a nuclear receptor highly expressed in colon epithelial cells. Activation of PPAR-γ exerts anti-inflammatory effects, partly by antagonizing the activity of transcription factors like NF-κB.
The conflict in data often arises when in vitro studies apply the this compound prodrug directly to cell cultures. Some studies report that this compound itself can suppress NF-κB p65 translocation. While this may indicate some intrinsic activity of the prodrug, the primary and most potent effect in vivo comes from the high concentration of 5-ASA that is released locally in the colon. Therefore, for understanding the therapeutic mechanism, the actions of 5-ASA should be considered paramount.
Caption: Mechanism of 5-ASA in modulating NF-κB and PPAR-γ pathways.
Experimental Protocol: NF-κB Activation Assay (Western Blot) This protocol is used to assess the nuclear translocation of the NF-κB p65 subunit, a key indicator of pathway activation.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HCT116, Caco-2) to approximately 80% confluency.
-
Pre-treat cells with various concentrations of 5-ASA (or this compound, if testing the prodrug) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 20 ng/mL) for 30 minutes to induce NF-κB activation. Include an unstimulated control group.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and use a commercial cell fractionation kit to separate the nuclear and cytoplasmic protein extracts. This step is critical.
-
Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Load equal amounts of protein from the nuclear extracts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the NF-κB p65 subunit.
-
Also probe for a nuclear loading control (e.g., Lamin B1 or PCNA) to ensure equal protein loading.
-
Apply a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
A decrease in the p65 band intensity in the nuclear fraction of 5-ASA-treated cells compared to the TNF-α-only stimulated cells indicates inhibition of NF-κB translocation.
-
Technical Support Center: Refining Analytical Methods for Sensitive Detection of Balsalazide Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sensitive detection of Balsalazide and its key metabolites, 5-aminosalicylic acid (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).
Troubleshooting Guide
This section addresses specific issues that may arise during the analytical workflow, from sample preparation to data analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the analyte's amine group with residual silanol (B1196071) groups on the silica-based column.[1] | - Optimize the mobile phase pH; a lower pH (around 2.5 to 4.5) can suppress the ionization of acidic functional groups, improving peak shape.[2] - Consider using a column with end-capping or a different stationary phase. - Adjust the mobile phase composition, such as the ratio of organic modifier to aqueous buffer.[2] |
| Shifting Retention Times | Inadequate column equilibration.[1] | Ensure the column is flushed with a sufficient volume (at least 10-20 column volumes) of the mobile phase until a stable baseline is achieved before the first injection.[1] |
| Mobile phase composition variability. | Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Use an online degasser to prevent dissolved air from causing variability.[1] | |
| Low Analyte Signal/Poor Sensitivity | Incorrect detection wavelength (for UV detection). | Determine the absorbance maximum (λmax) for this compound and its metabolites. Wavelengths around 255 nm, 304 nm, and 313 nm have been utilized.[1] |
| Inefficient sample extraction. | Optimize the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be refined to improve analyte recovery.[1] | |
| Low ionization efficiency in MS. | For LC-MS/MS, consider derivatization. Derivatization with propionyl anhydride (B1165640) can enhance the signal intensity of mesalamine.[3][4] | |
| Baseline Noise or Drifting | Contaminated or degraded mobile phase. | Use high-purity HPLC-grade solvents and filter all aqueous buffers through a 0.45 µm filter.[1] Prepare buffers fresh.[1] |
| Insufficient mobile phase degassing. | Thoroughly degas the mobile phase using methods like online degassing, sonication, or vacuum filtration.[1] | |
| Aging detector lamp (for UV detection). | Check the lamp's energy output and replace it if it is low.[1] | |
| Appearance of Unexpected Peaks | Degradation of this compound. | This compound is susceptible to degradation by hydrolysis, oxidation, and photolysis.[2][5] Prepare samples fresh, protect them from light using amber vials, and consider using a refrigerated autosampler.[5] |
| Co-elution of impurities. | A stability-indicating HPLC method is necessary to separate the parent drug from its degradation products and impurities.[2] Adjusting the mobile phase composition or gradient program can improve resolution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound?
A1: this compound is a prodrug that remains intact until it reaches the colon. There, bacterial azoreductases cleave the azo bond to release the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][6][7] 5-ASA is then partially metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3][6]
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound metabolites?
A2: To enhance sensitivity, particularly for 5-ASA, a derivatization step can be incorporated into the sample preparation workflow.[4] Derivatization with propionic anhydride converts the amino group of 5-ASA, which can improve its chromatographic retention and ionization efficiency, leading to a lower limit of quantification.[4]
Q3: What are the key parameters to consider when developing an HPLC method for this compound and its metabolites?
A3: Key parameters include the choice of a suitable column (C18 columns are common), mobile phase composition and pH, flow rate, and detector wavelength.[1] The pH of the mobile phase is critical for achieving good peak shape and resolution.[2] For detection, UV wavelengths of approximately 255 nm, 304 nm, and 313 nm have been successfully used.[1]
Q4: What are the common sample preparation techniques for analyzing this compound metabolites in biological matrices like plasma?
A4: Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] LLE is frequently employed for the extraction of this compound and its metabolites from human plasma.[3] The choice of method depends on the desired level of sample cleanup and the analytical technique being used.
Q5: My sample solutions of this compound are changing color. What does this indicate?
A5: A color change, particularly darkening, of a this compound solution often suggests degradation.[5] this compound is sensitive to light, extreme pH, and oxidation.[2][5] It is crucial to prepare solutions fresh and shield them from light to maintain sample integrity.[5]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of this compound metabolites.
| Method | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) |
| LC-MS/MS | 5-ASA & N-Ac-5-ASA | Human Plasma | 50 | 50 - 4000 | >90% for 5-ASA, >95% for N-Ac-5-ASA |
| UPLC-MS/MS with Derivatization | 5-ASA & N-Ac-5-ASA | Human Plasma | 5 for 5-ASA, 7.5 for N-Ac-5-ASA | Not Specified | 98.8 for 5-ASA, 78.8 for N-Ac-5-ASA |
Experimental Protocols
Method 1: LC-MS/MS Analysis of 5-ASA and N-Ac-5-ASA in Human Plasma
This protocol is a generalized procedure based on established methods for the simultaneous quantification of 5-aminosalicylic acid (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard.
-
Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (B52724) (85:15, v/v)[8]
-
Flow Rate: 0.6 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions
-
Instrument: Triple quadrupole mass spectrometer[3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions: [3]
-
5-ASA: m/z 152.0 → 108.0
-
N-Ac-5-ASA: m/z 194.2 → 149.9
-
Internal Standard (e.g., N-Acetyl mesalamine D3): m/z 169.9 → 153.0
-
Method 2: UPLC-MS/MS with Derivatization for Enhanced Sensitivity
This protocol incorporates a derivatization step to improve the detection limits for 5-ASA.
1. Sample Preparation and Derivatization
-
To a plasma sample, add the internal standard.
-
Perform protein precipitation with a suitable solvent (e.g., methanol).
-
After centrifugation, evaporate the supernatant.
-
To the dried residue, add propionic anhydride and a catalyst (e.g., pyridine) and heat to facilitate derivatization.[4]
-
After the reaction, perform a liquid-liquid extraction to isolate the derivatized analytes.[3]
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm) or equivalent[3]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile is typically used.[3]
-
Flow Rate: Adjusted for the UPLC system (e.g., 0.4-0.6 mL/min).
-
Injection Volume: 5-10 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions: [3]
-
Derivatized 5-ASA: m/z 208.1 → 107.0
-
Derivatized Internal Standard (e.g., Mesalazine-d3): m/z 211.1 → 110.1
-
Visualizations
Caption: Metabolic pathway of this compound in the colon.
Caption: General workflow for LC-MS/MS analysis of this compound metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Balsalazide and Mesalamine in DSS-Induced Colitis: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key aminosalicylates, Balsalazide and Mesalamine, in the context of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a widely utilized preclinical model of inflammatory bowel disease (IBD). This document synthesizes available preclinical data on their efficacy, outlines detailed experimental methodologies, and illustrates the key signaling pathways involved in their mechanisms of action.
Introduction to Therapeutic Agents and Preclinical Model
Ulcerative colitis (UC), a primary form of IBD, is characterized by chronic inflammation of the colonic mucosa. The DSS-induced colitis model in rodents is a cornerstone for preclinical research, as it effectively mimics many of the clinical and histopathological features of human UC, providing a valuable platform for evaluating novel therapeutic agents.[1]
Mesalamine , also known as 5-aminosalicylic acid (5-ASA), is a foundational therapy for inducing and maintaining remission in mild to moderate UC.[1] Its therapeutic action is localized to the colon. This compound is a second-generation prodrug designed for more targeted delivery of Mesalamine to the large intestine. It consists of Mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo-bond. This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA directly at the site of inflammation.[1]
Mechanism of Action: A Comparative Overview
Both this compound and Mesalamine exert their therapeutic effects through the action of 5-ASA, which modulates several key inflammatory pathways. The primary distinction between the two lies in their delivery mechanism, with this compound designed to minimize systemic absorption and maximize drug concentration in the colon. The anti-inflammatory effects of 5-ASA are multifactorial and include:
-
Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. 5-ASA has been demonstrated to inhibit NF-κB activation, leading to a downregulation of the inflammatory cascade, a key mechanism in reducing mucosal inflammation in colitis.[1]
-
Activation of the PPAR-γ Pathway: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties within the gut. Activation of PPAR-γ by 5-ASA can counteract the activity of pro-inflammatory transcription factors like NF-κB and decrease the production of inflammatory mediators.[1]
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA can block the COX and LOX pathways, thereby inhibiting the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid, which contributes to the resolution of inflammation.[1]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data on the efficacy of this compound and Mesalamine in DSS-induced colitis models.
Disclaimer: The data presented below is compiled from separate studies and does not represent a direct head-to-head comparison in a single experiment. Variations in experimental conditions (e.g., DSS concentration, duration of treatment, and specific mouse strain) may influence the results. Therefore, this data should be interpreted with caution.
Table 1: Effect of this compound on Disease Activity and Colonic Inflammation in DSS-Induced Colitis in Mice
| Parameter | DSS Control Group | This compound (423 mg/kg) |
| Disease Activity Index (DAI) | Significantly high and increasing daily | Significantly lower than DSS control |
| Histological Index (HI) Score | 7.66 ± 1.00 | 2.22 ± 0.44 |
| Myeloperoxidase (MPO) Activity | Markedly elevated | Significantly decreased |
| Malondialdehyde (MDA) Content | Markedly elevated | Significantly decreased |
| Superoxide Dismutase (SOD) Activity | Markedly decreased | Significantly increased |
| Glutathione Peroxidase (GSH-Px) Activity | Markedly decreased | Significantly increased |
Table 2: Effect of Mesalamine on Disease Activity and Colonic Inflammation in DSS-Induced Colitis in Mice
| Parameter | DSS Control Group | Mesalamine |
| Disease Activity Index (DAI) | Higher than control and treatment groups | Significantly lower than DSS control |
| Colon Length | Significantly shortened | Significantly longer than DSS control |
| Serum TNF-α Levels | Significantly higher than control | Significantly lower than DSS control |
| Serum IL-6 Levels | Significantly higher than control | Significantly lower than DSS control |
| Histopathological Score | Higher than control and treatment groups | Significantly lower than DSS control |
Experimental Protocols
DSS-Induced Colitis Mouse Model
A standard protocol for inducing acute colitis in mice to compare the efficacy of this compound and Mesalamine is as follows:
-
Animals and Acclimatization:
-
Species/Strain: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to DSS-induced colitis.
-
Housing: House mice under standard conditions (22-25°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow for a 7-day acclimatization period before the commencement of the experiment.
-
-
Induction of Acute Colitis:
-
Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days. The concentration and duration may require optimization based on the specific DSS batch and mouse strain.
-
-
Treatment Groups (n=8-10 mice per group):
-
Group 1 (Healthy Control): Receive regular drinking water and vehicle control.
-
Group 2 (DSS Control): Receive DSS in drinking water and vehicle control.
-
Group 3 (DSS + this compound): Receive DSS and this compound (e.g., 100 mg/kg, administered daily via oral gavage).
-
Group 4 (DSS + Mesalamine): Receive DSS and an equimolar dose of Mesalamine (e.g., 40 mg/kg, administered daily via oral gavage).
-
Note: The specified doses are examples and should be optimized based on literature review and pilot studies.
-
-
Monitoring and Sample Collection:
-
Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the study period (e.g., day 8), euthanize the mice.
-
Sample Collection: Measure the colon length from the cecum to the anus. Collect colon tissue for histological analysis (fix in 10% buffered formalin) and for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).
-
-
Endpoint Analysis:
-
Disease Activity Index (DAI): Calculated based on scores for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shortened colon is a macroscopic indicator of inflammation.
-
Histological Scoring: Hematoxylin and eosin (B541160) (H&E) stained colon sections are scored for the severity of inflammation, crypt damage, and epithelial ulceration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or other immunoassays.
-
Mandatory Visualizations
Caption: Experimental workflow for comparing this compound and Mesalamine in a DSS-induced colitis model.
Caption: Key signaling pathways modulated by the active metabolite (5-ASA) of this compound and Mesalamine.
References
Head-to-Head Preclinical Comparison: Balsalazide vs. Sulfasalazine in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical performance of two key aminosalicylates, Balsalazide and Sulfasalazine, in the context of inflammatory bowel disease (IBD). By examining their mechanisms of action, and efficacy in validated animal models of colitis, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and preclinical research.
Mechanism of Action: A Tale of Two Prodrugs
Both this compound and Sulfasalazine are prodrugs designed for targeted delivery of the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] Their fundamental difference lies in the carrier molecule linked to 5-ASA via an azo bond.
-
Sulfasalazine: A first-generation aminosalicylate, Sulfasalazine is composed of 5-ASA linked to sulfapyridine (B1682706).[1][2]
-
This compound: A second-generation compound, this compound features 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2]
Upon reaching the colon, gut bacteria metabolize the azo bond in both drugs, releasing 5-ASA. The anti-inflammatory properties of 5-ASA are attributed to its ability to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA is understood to interfere with the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade.[1]
The key distinction arises from the fate of the carrier molecules. The sulfapyridine from Sulfasalazine is systemically absorbed and has been associated with a range of adverse effects.[2][3] In contrast, the 4-aminobenzoyl-β-alanine carrier of this compound is largely unabsorbed and considered pharmacologically inert, which is believed to contribute to a more favorable safety profile.[1][3]
References
Validating the Therapeutic Efficacy of Novel Balsalazide Formulations: A Comparative Guide
Introduction to Balsalazide (B1667723) and its Mechanism of Action
This compound is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active component, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon.[1] It is indicated for the treatment of mildly to moderately active ulcerative colitis (UC).[2][3] As a prodrug, this compound consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This structure allows the drug to pass through the upper gastrointestinal tract with minimal absorption.[1] Upon reaching the colon, gut microbiota produce azoreductase enzymes that cleave the azo bond, releasing the therapeutically active 5-ASA.[1][2] This targeted delivery mechanism is designed to maximize the therapeutic efficacy of 5-ASA at the site of inflammation while minimizing systemic side effects.[1][4]
The therapeutic effects of this compound are attributed to the anti-inflammatory properties of 5-ASA.[1] The mechanism of action of 5-ASA is multifaceted and not entirely understood, but it is known to involve the modulation of several key inflammatory pathways.[3] A primary mechanism is the inhibition of the production of arachidonic acid metabolites, such as prostaglandins (B1171923) and leukotrienes, by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][3][4] Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1][4]
Comparative Therapeutic Efficacy
Clinical trials have demonstrated the efficacy of this compound in inducing remission in patients with mild-to-moderate active ulcerative colitis.[2][5] Comparative studies have often evaluated this compound against other 5-ASA formulations, such as mesalamine and sulfasalazine (B1682708).
This compound vs. Mesalamine
Studies comparing this compound to mesalamine have shown that this compound may offer advantages in terms of the speed and frequency of symptomatic remission.[2][5] A randomized, double-blind study comparing 6.75 g/day of this compound with 2.4 g/day of mesalamine found that a higher percentage of patients treated with this compound achieved symptomatic and complete remission at various time points over 12 weeks.[6] Patients receiving this compound also experienced a more rapid onset of symptom relief.[6] Another study also concluded that this compound was more effective and better tolerated than mesalamine for treating acute UC.[6]
| Outcome | This compound (6.75 g/day ) | Mesalamine (2.4 g/day ) | Timepoint |
| Symptomatic Remission | 64% | 43% | 2 weeks |
| 70% | 51% | 4 weeks | |
| 78% | 45% | 8 weeks | |
| 88% | 57% | 12 weeks | |
| Complete Remission | 38% | 12% | 4 weeks |
| 54% | 22% | 8 weeks | |
| 62% | 37% | 12 weeks |
Table 1: Comparison of remission rates between this compound and Mesalamine in patients with active ulcerative colitis.[6]
This compound vs. Sulfasalazine
This compound has demonstrated comparable efficacy to sulfasalazine but with a more favorable safety profile.[7] A study comparing 6.75 g/day of this compound with 3 g/day of sulfasalazine found similar rates of clinical and sigmoidoscopic remission.[7] However, significantly fewer patients in the this compound group withdrew from the study due to adverse events.[7]
| Outcome | This compound (6.75 g/day ) | Sulfasalazine (3 g/day ) |
| Clinical & Sigmoidoscopic Remission | 61% | Not specified |
| Withdrawals due to Adverse Events | 1 patient | 9 patients |
Table 2: Comparison of remission and withdrawal rates between this compound and Sulfasalazine in patients with mild to moderately active ulcerative colitis.[7]
Dose-Ranging Studies of this compound
Studies have also investigated different dosing regimens of this compound for both inducing and maintaining remission. For maintaining remission in ulcerative colitis, one study found no significant difference between 3 g/day and 6 g/day of this compound over 12 months.[8] However, another trial concluded that a higher dose of this compound (6.0 g/day ) was superior to a lower dose (3.0 g/day ) and a standard dose of mesalamine (1.5 g/day ) in preventing relapses over 26 weeks.[9] In pediatric patients with mild-to-moderate active UC, a higher dose of 6.75 g/day resulted in a numerically higher rate of clinical improvement compared to 2.25 g/day , although the difference was not statistically significant.[10]
| Treatment Group | Clinical Remission Rate |
| This compound 6.0 g/day | 77.5% |
| This compound 3.0 g/day | 43.8% |
| Mesalamine 1.5 g/day | 56.8% |
Table 3: Comparison of clinical remission rates for different maintenance therapies in ulcerative colitis over 26 weeks.[9]
Experimental Protocols
The therapeutic efficacy of novel this compound formulations can be validated through a series of preclinical and in vitro experiments.
In Vivo Model: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis
A widely used preclinical model for ulcerative colitis is the DSS-induced colitis model in rodents.[11][12]
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) dextran sulfate sodium (molecular weight 36-50 kDa) in the drinking water of mice (e.g., male C57BL/6, 6-8 weeks old) for a specified period, typically 7 consecutive days.[11][12]
-
Treatment Protocol: Animals are randomly assigned to different treatment groups, including a vehicle control, DSS with vehicle, and DSS with the test compound (e.g., this compound formulation). Treatment is typically administered daily via oral gavage.
-
Efficacy Endpoints:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool.[12]
-
Colon Length: At the end of the study, the length of the colon is measured as an indicator of inflammation (inflammation leads to colon shortening).[12]
-
Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.[12]
-
Myeloperoxidase (MPO) Assay: MPO activity in colon tissue homogenates is measured as a marker of neutrophil infiltration.[12]
-
In Vitro Model: Cleavage of this compound by Gut Microbiota
The activation of this compound is dependent on the enzymatic activity of the gut microbiota.[13] In vitro models using fecal slurries can be used to quantify the rate of this activation.[13]
-
Preparation of Fecal Slurry: Fresh human fecal samples are homogenized in an anaerobic chamber with a pre-reduced buffer. The slurry is then centrifuged to remove large particles.
-
Incubation and Sampling: The fecal slurry is pre-warmed to 37°C in an anaerobic environment. A known concentration of the this compound formulation is added. Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[13]
-
Sample Analysis: The enzymatic reaction in the collected samples is stopped, and proteins are precipitated. After centrifugation, the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of the parent drug (this compound) and its active metabolite (5-ASA).[13]
-
Data Analysis: The rate of disappearance of this compound and the rate of appearance of 5-ASA are calculated to determine the metabolic rate and half-life.[13]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short report: comparison of two doses of this compound in maintaining ulcerative colitis in remission over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low dose this compound (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose this compound (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Efficacy, and Pharmacokinetics of this compound in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Efficacy of Balsalazide Across Preclinical Colitis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical efficacy of Balsalazide in various experimental models of colitis. By summarizing quantitative data and detailing experimental protocols, this guide aims to facilitate a deeper understanding of this compound's therapeutic potential and inform future research directions.
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), a cornerstone therapy for mild to moderate ulcerative colitis.[1] Its design facilitates targeted delivery of the active 5-ASA moiety to the colon, where it exerts its anti-inflammatory effects.[1][2] The efficacy of this compound has been evaluated in several preclinical models of colitis, each mimicking different aspects of human inflammatory bowel disease (IBD). This guide focuses on a cross-study comparison of this compound's performance in the dextran (B179266) sulfate (B86663) sodium (DSS), 2,4,6-trinitrobenzenesulfonic acid (TNBS), and oxazolone-induced colitis models.
Mechanism of Action: Targeted Delivery and Broad Anti-Inflammatory Effects
This compound consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond protects the active drug from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing 5-ASA directly at the site of inflammation.[2]
The therapeutic effects of 5-ASA are multifaceted and include the inhibition of key inflammatory pathways. A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory cytokine production.[1][2] Additionally, 5-ASA is known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1]
Mechanism of Action of this compound in the Colon.
Quantitative Data Summary
The following table summarizes the quantitative efficacy of this compound across different preclinical colitis models based on available literature. It is important to note that direct cross-model comparisons should be made with caution due to inherent differences in experimental designs.
| Colitis Model | Animal Species | This compound Dose | Key Efficacy Parameters | Results |
| DSS-Induced Colitis | Mouse (C57BL/6J) | 42, 141, 423 mg/kg | Disease Activity Index (DAI) | Dose-dependent reduction in DAI score. |
| Histological Index (HI) Score | Reduced from 7.66 in the DSS group to 2.22 in the 423 mg/kg group. | |||
| Myeloperoxidase (MPO) Activity | Dose-dependent reduction in MPO activity. | |||
| TNF-α and IFN-γ Levels | Dose-dependent reduction in colonic levels. | |||
| TNBS-Induced Colitis | Rat | Data not available for this compound | N/A | Studies on the active metabolite, 5-ASA, show efficacy in this model. |
| Oxazolone-Induced Colitis | Mouse (BALB/c) | Data not available for this compound | N/A | Studies on the active metabolite, 5-ASA, demonstrate a significant improvement in colitis.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the colitis models discussed.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model that mimics the acute and chronic inflammation seen in ulcerative colitis.
General Experimental Workflow for DSS-Induced Colitis.
Protocol:
-
Animal Model: Typically C57BL/6 mice are used.
-
Induction of Colitis: Mice receive DSS (typically 2-5%) in their drinking water for a period of 5-7 days.
-
Treatment: this compound is administered orally via gavage, often starting concurrently with or shortly after DSS administration.
-
Efficacy Parameters:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Colon tissue is sectioned and stained to assess for inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colon.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines such as TNF-α and IFN-γ in colonic tissue.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis
This model is characterized by a Th1-mediated inflammatory response, sharing some features with Crohn's disease.
Protocol:
-
Animal Model: Commonly used in rats (e.g., Wistar or Sprague-Dawley).
-
Induction of Colitis: A single intra-rectal administration of TNBS dissolved in ethanol. Ethanol is used to break the mucosal barrier.
-
Treatment: this compound or its active metabolite would typically be administered orally or intra-rectally.
-
Efficacy Parameters: Similar to the DSS model, including DAI, histological scoring, MPO activity, and cytokine profiling (with an emphasis on Th1 cytokines like IFN-γ and TNF-α).
Oxazolone-Induced Colitis
This model induces a Th2-mediated colitis, which has some immunological similarities to ulcerative colitis.[2]
Protocol:
-
Animal Model: Often induced in BALB/c mice, which are prone to Th2 responses.
-
Induction of Colitis: Involves a two-step process: initial sensitization by applying oxazolone (B7731731) to the skin, followed by an intra-rectal challenge with oxazolone a few days later.[2]
-
Treatment: Therapeutic agents like 5-ASA have been shown to be effective when administered intra-rectally.[2]
-
Efficacy Parameters: Similar to other models, with a focus on histological improvement and analysis of Th2 cytokines like IL-4 and IL-13.
Discussion and Future Directions
The available preclinical data strongly support the efficacy of this compound in the DSS-induced colitis model, demonstrating a clear dose-dependent anti-inflammatory effect. While direct quantitative data for this compound in the TNBS and oxazolone models are limited in the current literature, the known efficacy of its active metabolite, 5-ASA, in these models suggests that this compound would likely also be effective.
The targeted delivery of 5-ASA to the colon remains a key advantage of this compound, potentially leading to a more favorable side-effect profile compared to other aminosalicylates. Future preclinical studies should aim to directly compare the efficacy of this compound with other 5-ASA formulations in head-to-head studies across all three major colitis models. Such studies would provide a more complete picture of its comparative effectiveness and could help to further elucidate the nuances of its therapeutic action in different inflammatory contexts.
For drug development professionals, the robust data from the DSS model provides a strong rationale for the continued investigation of this compound and the development of novel colon-targeted 5-ASA prodrugs. Further research into the specific effects of this compound on the gut microbiome and its metabolic activity may also open new avenues for therapeutic intervention in IBD.
References
- 1. Evaluation of 5-aminosalicyltaurine as a colon-specific prodrug of 5-aminosalicylic acid for treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolone-induced colitis in BALB/C mice: a new method to evaluate the efficacy of therapeutic agents for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Balsalazide in Ulcerative Colitis: A Meta-Analysis of Efficacy and Comparison with Alternatives
A comprehensive review of the clinical evidence positions balsalazide (B1667723) as a key therapeutic option for mild-to-moderate ulcerative colitis. This guide synthesizes data from multiple meta-analyses and clinical trials to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound against other 5-aminosalicylic acid (5-ASA) agents, focusing on efficacy, safety, and underlying mechanisms of action.
This compound, a second-generation aminosalicylate, is a prodrug designed for targeted delivery of its active component, mesalamine (5-ASA), to the colon. This targeted approach aims to maximize therapeutic effects at the site of inflammation while minimizing systemic side effects. The therapeutic action of this compound is primarily attributed to the anti-inflammatory properties of mesalamine.
Comparative Efficacy of this compound
Meta-analyses of randomized controlled trials have established the efficacy of this compound in inducing and maintaining remission in patients with ulcerative colitis. When compared to other 5-ASA drugs like mesalamine and sulfasalazine (B1682708), this compound demonstrates a competitive, and in some aspects, superior profile.
A meta-analysis of six randomized clinical trials involving 653 patients found that this compound was more effective than mesalamine in inducing symptomatic and complete remission.[1] For symptomatic remission, the relative risk (RR) was 1.23 (95% CI 1.03–1.47, P = 0.02), and for complete remission, the summary RR was 1.3 (95% CI 1.002–1.68, P = 0.048).[1] However, there was no significant difference in preventing relapse.[1] Another meta-analysis suggested that azo-bond prodrugs like this compound could be more effective than delayed-release mesalamines.[2]
When compared with sulfasalazine, a meta-analysis of ten randomized controlled trials with 1119 patients showed similar efficacy between this compound and sulfasalazine (OR = 1.24, 95% CI: 0.80-1.93, P = 0.345).[2] However, this compound had a significantly lower rate of side effects and withdrawals due to adverse events.[2] Another meta-analysis confirmed that withdrawal from studies due to adverse events was significantly lower for this compound compared to sulfasalazine.[3][4]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from meta-analyses comparing this compound with mesalamine and sulfasalazine.
Table 1: Efficacy of this compound vs. Mesalamine for Induction of Remission in Ulcerative Colitis
| Outcome | Number of Trials | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Citation |
| Symptomatic Remission | 3 | 1.23 | 1.03–1.47 | 0.02 | [1] |
| Complete Remission | 3 | 1.3 | 1.002–1.68 | 0.048 | [1] |
Table 2: Efficacy and Safety of this compound vs. Sulfasalazine in Ulcerative Colitis
| Outcome | Number of Trials | Odds Ratio (OR) / Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Citation |
| Efficacy (Overall Improvement) | - | OR = 1.24 | 0.80–1.93 | 0.345 | [2] |
| Side Effect Rate | - | OR = 0.27 | 0.13–0.59 | 0.001 | [2] |
| Withdrawal Rate due to Adverse Events | - | OR = 0.12 | 0.03–0.44 | 0.002 | [2] |
| Withdrawals due to Adverse Events | - | RR = 0.17 | 0.06-0.49 | 0.001 | [3][4] |
Experimental Protocols and Methodologies
The clinical trials included in these meta-analyses generally enrolled patients with mildly to moderately active ulcerative colitis. The methodologies, while varying slightly between studies, followed a general framework.
Inclusion and Exclusion Criteria: Common inclusion criteria involved a diagnosis of mildly to moderately active ulcerative colitis, often defined by a baseline Modified Mayo Disease Activity Index (MMDAI) score between 6 and 10, with specific sub-scores for rectal bleeding and endoscopic findings.[5] Disease extent was also a factor, often requiring inflammation to extend at least 20 cm from the rectum.[5] Key exclusion criteria included a history of allergy to salicylates, recent use of high-dose 5-ASA products, or recent chronic use of immunosuppressive therapies or corticosteroids.[5]
Dosage and Administration: In comparative trials, this compound was often administered at a daily dose of 6.75 g, while mesalamine doses were typically around 2.4 g per day, and sulfasalazine at 3 g per day.[6][7] Treatment duration for induction of remission studies was commonly 8 to 12 weeks.[7][8]
Outcome Measures: The primary endpoints in these trials were clinical remission and clinical improvement. The definitions of these outcomes, however, can vary.
-
Symptomatic Remission: Often defined as a resolution of symptoms, such as normal stool frequency and absence of rectal bleeding.[1][7]
-
Complete Remission: A more stringent measure that typically includes symptomatic remission along with endoscopic evidence of healing (e.g., sigmoidoscopy grade 0 or 1).[1][7]
-
Clinical Improvement: Generally defined as a significant reduction in disease activity scores from baseline, such as a ≥ 3 point improvement in the MMDAI score and a ≥ 1 point improvement in the rectal bleeding subscore.[3]
Mechanism of Action: Signaling Pathways
This compound is a prodrug that consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[5] This bond protects the drug from absorption in the upper gastrointestinal tract.[5] Upon reaching the colon, gut bacteria produce azoreductase enzymes that cleave the bond, releasing the active 5-ASA.[5]
The anti-inflammatory effects of 5-ASA are multifactorial and involve the modulation of several key signaling pathways:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA blocks the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the COX and LOX enzymes.[5][9]
-
Suppression of Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA can inhibit the activation of NF-κB, thereby reducing the inflammatory response.[5][9]
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor with anti-inflammatory properties. 5-ASA has been shown to activate PPAR-γ, contributing to its therapeutic effects.[5]
Caption: Mechanism of action of this compound in ulcerative colitis.
Experimental Workflow: A Typical Clinical Trial Design
The following diagram illustrates a typical workflow for a randomized, double-blind, active-controlled clinical trial evaluating the efficacy of this compound in patients with mild-to-moderate ulcerative colitis.
Caption: A typical workflow for a clinical trial of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical trial: once-daily mesalamine granules for maintenance of remission of ulcerative colitis - a 6-month placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Once-daily Mesalamine Formulation for Maintenance of Remission in Ulcerative Colitis: A Randomized, Placebo-controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Review article: defining remission in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trial of Mesalamine for the Treatment of Active Microscopic Colitis | Clinical Research Trial Listing [centerwatch.com]
- 8. This compound: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Residual Inflammation and Ulcerative Colitis in Remission - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Balsalazide: A Guide for Laboratory Professionals
The safe and compliant disposal of balsalazide (B1667723) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established procedures minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound and associated waste materials.
Core Disposal Principle: Incineration
The universally recommended method for the disposal of this compound disodium (B8443419) is high-temperature incineration at a licensed and approved facility.[1][2][3] This process ensures the complete destruction of the active pharmaceutical ingredient (API).[1] Under no circumstances should this compound or its containers be discarded via sewer systems or drains.[1][3] All disposal activities must strictly adhere to applicable federal, state, and local regulations.[1][3][4]
Waste Classification and Disposal Procedures
Proper waste management begins with correct segregation. Different types of waste generated during research and development activities involving this compound require specific disposal pathways.
| Waste Type | Recommended Disposal Method | Key Procedural Steps & Considerations |
| Unused/Expired/Waste this compound | Controlled Incineration | Must be performed at a licensed chemical destruction plant or an approved USEPA incinerator.[1][3] Ensure the process includes flue gas scrubbing to manage emissions.[1] |
| Licensed Waste Disposal Site | Collect and transfer the material in sealed, appropriately labeled containers to a licensed waste disposal site.[1][3] | |
| Contaminated Materials (e.g., PPE, labware, spill cleanup) | Controlled Incineration | Promptly collect all contaminated materials.[2] Place waste in suitable, closed, and clearly labeled containers designated for chemical waste.[1][2] |
| Empty Product Containers & Packaging | Recycling or Reconditioning | Containers should be triple-rinsed (or equivalent). The rinsate must be collected as chemical waste for proper disposal.[1] |
| Sanitary Landfill | If recycling is not feasible, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1] |
Detailed Protocols
Protocol 1: Standard Operating Procedure for Waste Collection
This protocol outlines the standard procedure for collecting and preparing this compound waste for disposal in a laboratory environment.
-
Waste Segregation: At the point of generation, segregate all this compound waste from general laboratory trash. This includes unused or expired product, contaminated items like weigh boats, pipette tips, and personal protective equipment (PPE).[2]
-
Containerization: Place all segregated this compound waste into a dedicated, sealed, and clearly labeled waste container.[2] The container must be appropriate for chemical waste.
-
Labeling: The waste container label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's safety office or local regulations.
-
Storage: Keep waste containers closed when not in use.[2] Store them in a designated, secure area away from general laboratory traffic until they are collected by a licensed waste disposal service.[2]
Protocol 2: Emergency Procedure for this compound Spills
This protocol provides step-by-step guidance for managing a spill of powdered this compound.
-
Evacuate and Secure: Immediately evacuate unnecessary personnel from the affected area.[2]
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves (e.g., nitrile), a lab coat, and, if dust is generated, a NIOSH/MSHA-approved respirator.[1][2]
-
Containment: For powder spills, cover the area with a plastic sheet to minimize the spread of dust.[1] Prevent spilled material from entering drains or waterways.[2]
-
Cleanup:
-
Final Decontamination: After the product has been recovered, flush the area with water.[2][3] Collect the cleaning water and any contaminated materials for disposal as hazardous waste.
-
Disposal: The sealed container with the collected spill material must be disposed of via controlled incineration.[1]
Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
